4H-1,2,4-triazole-3-sulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1H-1,2,4-triazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGDHNPMWOBKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558736 | |
| Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6461-29-6 | |
| Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents due to its diverse pharmacological activities. Compounds incorporating this scaffold have demonstrated antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. The introduction of a sulfonyl chloride moiety at the 3-position of the 4H-1,2,4-triazole ring system creates a highly reactive intermediate. This functional group can readily react with various nucleophiles, such as amines and alcohols, to generate a library of sulfonamide and sulfonate ester derivatives. These derivatives are of significant interest in drug discovery as the sulfonamide group is a well-established pharmacophore found in numerous approved drugs. The exploration of 4H-1,2,4-triazole-3-sulfonyl chloride as a building block offers a promising avenue for the development of novel drug candidates with potentially enhanced biological activity and improved pharmacokinetic profiles.
Proposed Synthetic Pathway
A direct, published synthesis for 4H-1,2,4-triazole-3-sulfonyl chloride is not prominently documented. However, a logical and scientifically sound two-step synthetic route can be proposed. This pathway commences with the synthesis of the precursor, 4H-1,2,4-triazole-3-thiol, followed by its oxidative chlorination to yield the target sulfonyl chloride.
Step 1: Synthesis of 4H-1,2,4-Triazole-3-thiol
The synthesis of 4H-1,2,4-triazole-3-thiol is a well-established process, typically achieved through the cyclization of thiocarbohydrazide with formic acid.
Step 2: Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride
The subsequent step involves the oxidation of the thiol group to a sulfonyl chloride. Several reagents can accomplish this transformation. A common and effective method involves the use of chlorine in an acidic aqueous medium.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous compounds and represent a plausible method for obtaining 4H-1,2,4-triazole-3-sulfonyl chloride.
Synthesis of 4H-1,2,4-Triazole-3-thiol
Materials:
-
Thiocarbohydrazide
-
Formic acid (98-100%)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Beakers
-
Filter funnel and paper
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask, a mixture of thiocarbohydrazide (0.1 mol) and formic acid (0.12 mol) is prepared.
-
The flask is fitted with a reflux condenser and the mixture is heated gently under reflux for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess formic acid is removed under reduced pressure.
-
The resulting solid is triturated with cold water, filtered, and washed with cold water until the washings are neutral.
-
The crude product is recrystallized from ethanol to afford pure 4H-1,2,4-triazole-3-thiol.
Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride
Materials:
-
4H-1,2,4-Triazole-3-thiol
-
Concentrated Hydrochloric Acid
-
Chlorine gas or a source of chlorine (e.g., trichloroisocyanuric acid)
-
Ice bath
-
Gas dispersion tube
-
Round-bottom flask
-
Stirring apparatus
-
Filter funnel and paper
Procedure:
-
A suspension of 4H-1,2,4-triazole-3-thiol (0.05 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer and a gas dispersion tube.
-
The flask is cooled in an ice bath to maintain a temperature of 0-5 °C.
-
Chlorine gas is bubbled through the stirred suspension at a moderate rate. The temperature should be carefully monitored and maintained below 10 °C.
-
The reaction is continued until the starting material is consumed (monitoring by TLC).
-
The resulting precipitate of 4H-1,2,4-triazole-3-sulfonyl chloride is collected by filtration.
-
The solid is washed with cold water and dried under vacuum over phosphorus pentoxide.
Quantitative Data
The following table summarizes expected quantitative data for the proposed synthesis, based on reported yields and properties of analogous compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| 4H-1,2,4-Triazole-3-thiol | C₂H₃N₃S | 101.13 | 80-90 | 225-227 |
| 4H-1,2,4-Triazole-3-sulfonyl chloride | C₂H₂ClN₃O₂S | 167.57 | 60-75 | Decomposes |
Applications in Drug Development
4H-1,2,4-Triazole-3-sulfonyl chloride is a versatile intermediate for the synthesis of a wide range of sulfonamide derivatives. These derivatives have the potential for various therapeutic applications.
The synthesized sulfonamides can be screened for a variety of biological activities, including but not limited to:
-
Antimicrobial Activity: Targeting bacterial and fungal pathogens.
-
Anticancer Activity: Investigating cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition: Targeting specific enzymes involved in disease pathways.
Conclusion
An In-depth Technical Guide to the Physicochemical Properties of 4H-1,2,4-triazole-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride (CAS No: 6461-29-6). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide supplements known information with data from closely related analogs and established principles of heterocyclic and sulfonyl chloride chemistry to offer a predictive and comparative analysis for researchers.
Core Physicochemical Properties
4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound featuring a 1,2,4-triazole ring functionalized with a sulfonyl chloride group. This combination of a polar, aromatic heterocycle and a highly reactive electrophilic group defines its chemical behavior and potential applications.
General Properties
| Property | Value | Source |
| CAS Number | 6461-29-6 | [1][2] |
| Molecular Formula | C₂H₂ClN₃O₂S | [1][3] |
| Molecular Weight | 167.57 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | [5] |
| Predicted pKa | 2.98 ± 0.20 | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Comparative Physicochemical Data of Related Triazole Derivatives
To provide context for the expected properties of 4H-1,2,4-triazole-3-sulfonyl chloride, the following table summarizes experimental data for various substituted triazoles. It is important to note that the sulfonyl chloride moiety will significantly influence these properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 120-122 |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C₈H₈N₄S | 192.24 | 215-217 |
| 5-Phenyl-4H-1,2,4-triazole-3-thiol | C₈H₇N₃S | 177.23 | 248-250 |
| 1-Phenyl-4-[(4-methylphenyl)sulfonyl]-5-(4-methylphenyl)-1H-1,2,3-triazole | C₂₂H₁₉N₃O₂S | 389.47 | 116-118[6] |
| 1,5-Diphenyl-4-[(4-chlorophenyl)sulfonyl]-1H-1,2,3-triazole | C₂₀H₁₄ClN₃O₂S | 407.86 | 149-151[6] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway from 1,2,4-Triazole-3-thiol
The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride can be envisioned as proceeding from the readily available 1,2,4-triazole-3-thiol. This transformation involves the oxidation of the thiol to a sulfonic acid intermediate, followed by chlorination. Alternatively, direct oxidative chlorination can be employed.
Caption: Proposed synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride.
General Experimental Protocol for Oxidative Chlorination of a Heterocyclic Thiol
This protocol is a general representation and would require optimization for the specific substrate.
-
Dissolution: The starting material, 1,2,4-triazole-3-thiol, is dissolved in a suitable acidic aqueous medium (e.g., dilute hydrochloric acid) at a reduced temperature (0-5°C).
-
Oxidative Chlorination: Chlorine gas is bubbled through the solution, or an alternative oxidizing and chlorinating agent such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) is added portion-wise while maintaining the low temperature.[7] The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Reactivity and Stability
The reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles.
Nucleophilic Substitution Reactions
The sulfur atom of the sulfonyl chloride is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This is the basis for the most common applications of sulfonyl chlorides in synthesis.
Caption: General reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride.
-
Reaction with Alcohols: In the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), it is expected to react with alcohols to form sulfonate esters.
-
Reaction with Amines: It will likely react readily with primary and secondary amines to yield the corresponding sulfonamides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.
-
Hydrolysis: Like most sulfonyl chlorides, it is susceptible to hydrolysis by water to form the corresponding sulfonic acid. This highlights the need for anhydrous conditions during its synthesis and handling.[8]
Stability and Handling
Heterocyclic sulfonyl chlorides exhibit variable stability.[8][9] The presence of the triazole ring may influence its stability compared to simpler arylsulfonyl chlorides. Based on supplier recommendations, the compound should be stored in an inert atmosphere at refrigerated temperatures (2-8°C) to minimize degradation.[1] Exposure to moisture should be strictly avoided to prevent hydrolysis.
Role in Drug Discovery and Development
While specific biological activities or signaling pathway involvement for 4H-1,2,4-triazole-3-sulfonyl chloride are not documented, the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry and agrochemicals.[10] Derivatives of 1,2,4-triazole are known to possess a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.
This compound serves as a versatile building block for the synthesis of novel sulfonamide and sulfonate ester derivatives, which can be screened for various biological activities. Its use is primarily in the lead generation and optimization stages of drug discovery.
Caption: Role in a hypothetical drug discovery workflow.
Conclusion
4H-1,2,4-triazole-3-sulfonyl chloride is a reactive building block with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While specific experimental data on its physicochemical properties are scarce, its chemical behavior can be largely predicted based on the established chemistry of sulfonyl chlorides and heterocyclic compounds. Further experimental characterization of this compound is warranted to fully explore its synthetic utility. Researchers working with this compound should exercise caution due to its likely reactivity with nucleophiles, particularly water, and adhere to recommended storage and handling procedures.
References
- 1. 4H-1,2,4-Triazole-3-sulfonyl chloride | 6461-29-6 [sigmaaldrich.com]
- 2. 4H-1,2,4-TRIAZOLE-3-SULFONYL CHLORIDE | CAS#:6461-29-6 | Chemsrc [chemsrc.com]
- 3. 4H-1,2,4-Triazole-3-sulfonyl Chloride | LGC Standards [lgcstandards.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 2H-[1,2,4]Triazole-3-sulfonyl chloride CAS#: 6461-29-6 [m.chemicalbook.com]
- 6. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. 2H-[1,2,4]Triazole-3-sulfonyl chloride | 6461-29-6 [chemicalbook.com]
In-Depth Technical Guide: 4H-1,2,4-Triazole-3-sulfonyl Chloride (CAS 6461-29-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4H-1,2,4-triazole-3-sulfonyl chloride, a key intermediate in the synthesis of various bioactive compounds, particularly in the agrochemical and pharmaceutical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and includes relevant characterization data.
Chemical and Physical Properties
4H-1,2,4-Triazole-3-sulfonyl chloride is a reactive chemical intermediate valued for its sulfonyl chloride functional group attached to a triazole ring. This combination allows for the straightforward introduction of the triazole moiety into larger molecules, a common strategy in the development of new fungicides and other bioactive agents.
Table 1: Physicochemical Properties of 4H-1,2,4-Triazole-3-sulfonyl Chloride
| Property | Value | Reference(s) |
| CAS Number | 6461-29-6 | [1] |
| Molecular Formula | C₂H₂ClN₃O₂S | [1] |
| Molecular Weight | 167.57 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 122-124 °C | |
| Purity | ≥ 95% | [1] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [1] |
Synthesis and Experimental Protocols
The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4H-1,2,4-triazole-3-thiol, which is then oxidized to the desired sulfonyl chloride.
Synthesis of 4H-1,2,4-Triazole-3-thiol
A common and effective method for the synthesis of 4H-1,2,4-triazole-3-thiol is the cyclization of 1-formyl-3-thiosemicarbazide in an alkaline medium.[2]
Experimental Protocol: Synthesis of 4H-1,2,4-Triazole-3-thiol [2]
-
Step 1: Preparation of 1-Formyl-3-thiosemicarbazide
-
Heat 400 mL of 90% formic acid in a 2-L round-bottomed flask on a steam bath for 15 minutes.
-
Add 182 g (2 moles) of thiosemicarbazide to the heated formic acid and swirl until dissolved.
-
Continue heating for 30 minutes. Crystalline 1-formyl-3-thiosemicarbazide will typically separate during this time.
-
Add 600 mL of boiling water to the mixture to form a milky solution and filter through a fluted filter paper.
-
Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours.
-
Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry overnight.
-
-
Step 2: Cyclization to 4H-1,2,4-Triazole-3-thiol
-
Prepare a solution of 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water in a 2-L round-bottomed flask.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath for 30 minutes.
-
Acidify the cooled solution with 150 mL of concentrated hydrochloric acid.
-
Cool the reaction mixture in an ice bath for 2 hours to facilitate the precipitation of the product.
-
Collect the precipitated 4H-1,2,4-triazole-3-thiol by suction filtration.
-
For purification, dissolve the thiol in 300 mL of boiling water and filter the solution.
-
Cool the filtrate in an ice bath for 1 hour, collect the purified thiol by suction filtration, and air-dry overnight.
-
Caption: Synthesis of 4H-1,2,4-Triazole-3-thiol.
Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride
The conversion of 4H-1,2,4-triazole-3-thiol to its corresponding sulfonyl chloride is achieved through oxidative chlorination. This reaction is typically performed using chlorine gas in an acidic aqueous medium.
Experimental Protocol: Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride
-
Materials:
-
4H-1,2,4-Triazole-3-thiol
-
Concentrated Hydrochloric Acid
-
Chlorine Gas
-
Ice
-
Water
-
-
Procedure:
-
Suspend 4H-1,2,4-triazole-3-thiol in a mixture of concentrated hydrochloric acid and crushed ice in a reaction vessel equipped with a gas inlet tube and a stirrer.
-
Cool the suspension to between -5 °C and 0 °C in an ice-salt bath.
-
Bubble chlorine gas through the stirred suspension while maintaining the temperature below 5 °C.
-
Continue the introduction of chlorine gas until the reaction mixture becomes a clear, pale yellow solution, indicating the complete conversion of the thiol to the sulfonyl chloride.
-
The resulting solution of 4H-1,2,4-triazole-3-sulfonyl chloride is typically used immediately in the next reaction step without isolation due to its reactivity and potential instability.
-
Caption: Synthesis of the target sulfonyl chloride.
Spectroscopic Characterization Data (Predicted and Analogous Compounds)
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data |
| ¹H NMR | A singlet for the C5-H proton of the triazole ring, and a broad singlet for the N-H proton. The chemical shift of the C5-H is expected to be downfield due to the electron-withdrawing sulfonyl chloride group. |
| ¹³C NMR | Two signals for the triazole ring carbons. The C3 carbon attached to the sulfonyl chloride group would be significantly downfield compared to the C5 carbon. |
| FT-IR (cm⁻¹) | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group (typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹). N-H stretching vibrations would also be present. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂ and Cl. |
Applications in Drug Development and Agrochemicals
The primary application of 4H-1,2,4-triazole-3-sulfonyl chloride is as a versatile intermediate in the synthesis of sulfamoyltriazole derivatives. These derivatives have shown significant potential as agricultural and horticultural fungicides.
Synthesis of Sulfamoyltriazole Derivatives
The reactive sulfonyl chloride group readily undergoes nucleophilic substitution with primary and secondary amines to form sulfonamides. This reaction is fundamental to the synthesis of a wide range of sulfamoyltriazole fungicides.
Experimental Protocol: General Synthesis of Sulfamoyltriazoles
-
Materials:
-
Aqueous solution of 4H-1,2,4-triazole-3-sulfonyl chloride (prepared as described in section 2.2)
-
Substituted amine (e.g., a substituted aniline)
-
A suitable base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate)
-
An appropriate solvent (e.g., acetone, dichloromethane, or tetrahydrofuran)
-
-
Procedure:
-
Dissolve the substituted amine in the chosen solvent in a reaction flask and cool the solution in an ice bath.
-
Slowly add the freshly prepared aqueous solution of 4H-1,2,4-triazole-3-sulfonyl chloride to the amine solution with vigorous stirring.
-
Add the base to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
-
Allow the reaction to proceed at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired sulfamoyltriazole derivative.
-
Caption: General synthesis of sulfamoyltriazoles.
Safety Information
4H-1,2,4-Triazole-3-sulfonyl chloride is a reactive and potentially hazardous chemical. It is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory by trained personnel, with all necessary safety precautions in place.
References
Technical Guide: Spectral Analysis of 4H-1,2,4-triazole-3-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the expected spectral data (NMR, IR, MS) for 4H-1,2,4-triazole-3-sulfonyl chloride, alongside generalized experimental protocols for its synthesis and spectral acquisition. The presented spectral data is predictive, based on the analysis of structurally similar compounds, and serves as a reference for researchers engaged in the synthesis and characterization of this and related molecules.
Predicted Spectral Data
The following tables summarize the anticipated quantitative spectral data for 4H-1,2,4-triazole-3-sulfonyl chloride. This data is extrapolated from known spectral characteristics of 1,2,4-triazole derivatives and sulfonyl chlorides.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | C5-H |
| ~14.0 | Broad Singlet | 1H | N4-H |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C3 |
| ~155 | C5 |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | N-H stretch |
| 1620-1580 | Medium | C=N stretch |
| 1380-1360 | Strong | SO₂ asymmetric stretch |
| 1180-1160 | Strong | SO₂ symmetric stretch |
| 750-700 | Strong | C-S stretch |
| 650-600 | Strong | S-Cl stretch |
Sample State: KBr Pellet
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 167/169 | 100/33 | [M]⁺ (³⁵Cl/³⁷Cl) |
| 132 | Moderate | [M - Cl]⁺ |
| 104 | Moderate | [M - SO₂Cl]⁺ |
| 69 | High | [C₂H₂N₃]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for the synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride and the acquisition of its spectral data. These protocols are based on established methodologies for analogous compounds.
Synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride
A plausible synthetic route involves the oxidative chlorination of a suitable precursor, such as 4H-1,2,4-triazole-3-thiol.
Materials:
-
4H-1,2,4-triazole-3-thiol
-
Chlorine gas (Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Suspend 4H-1,2,4-triazole-3-thiol in a solution of concentrated hydrochloric acid and water in a round-bottom flask, cooled in an ice bath.
-
Bubble chlorine gas through the stirred suspension. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the precipitated product is collected by vacuum filtration.
-
The crude product is washed with cold water and dried under vacuum to yield 4H-1,2,4-triazole-3-sulfonyl chloride.
Spectral Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg sample of 4H-1,2,4-triazole-3-sulfonyl chloride in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the spectra using appropriate software to assign chemical shifts and coupling constants.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate the proposed synthesis pathway and a general workflow for spectral analysis.
Caption: Proposed synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride.
Caption: General workflow for spectral analysis of a synthesized compound.
Early Studies on the Reactivity of 4H-1,2,4-Triazole-3-Sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early studies and predicted reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride, a key intermediate in the synthesis of novel sulfonamide derivatives with potential applications in drug discovery. Due to a lack of direct early studies on this specific molecule, this guide leverages established principles of heteroaromatic sulfonyl chloride chemistry and analogous reactivity data to present a detailed examination of its synthesis and reactivity. This document outlines a plausible and efficient synthetic route starting from the corresponding thiol, followed by a thorough exploration of its expected reactions with various nucleophiles. Detailed experimental protocols, tables of representative quantitative data based on analogous compounds, and visual diagrams of reaction pathways are provided to serve as a valuable resource for researchers in the field.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a sulfonyl chloride moiety at the 3-position of the 4H-1,2,4-triazole ring provides a highly reactive electrophilic center, enabling the synthesis of a diverse library of sulfonamide and sulfonate ester derivatives. These derivatives are of significant interest in drug development due to the well-established pharmacological importance of the sulfonamide functional group. This guide focuses on the synthesis and predicted reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride, offering a foundational understanding for its use in synthetic chemistry.
Synthesis of 4H-1,2,4-Triazole-3-Sulfonyl Chloride
The most direct and established method for the synthesis of heteroaromatic sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[1][2] This approach is favored for its use of readily available starting materials and reagents.
Proposed Synthetic Pathway
The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride is proposed to proceed via the oxidation of 4H-1,2,4-triazole-3-thiol using sodium hypochlorite in an acidic aqueous medium.[1]
Caption: Proposed synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride.
Detailed Experimental Protocol: Synthesis of 4H-1,2,4-Triazole-3-Sulfonyl Chloride
This protocol is adapted from a general method for the preparation of heteroaryl sulfonyl chlorides.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4H-1,2,4-triazole-3-thiol (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and 1 M hydrochloric acid (HCl) (1:1 v/v) and cool the mixture to between -10 and -5 °C in an ice-salt bath.
-
Oxidation: While maintaining the temperature below -5 °C, add a cold (5 °C) aqueous solution of sodium hypochlorite (NaOCl, ~6%, 3.3 eq.) dropwise with vigorous stirring. The addition should be controlled to prevent a rise in temperature.
-
In-situ Use: Due to the inherent instability of many heteroaromatic sulfonyl chlorides, it is recommended to use the resulting solution of 4H-1,2,4-triazole-3-sulfonyl chloride in dichloromethane directly in the subsequent reactions with nucleophiles without isolation.
Reactivity of 4H-1,2,4-Triazole-3-Sulfonyl Chloride
As a typical sulfonyl chloride, 4H-1,2,4-triazole-3-sulfonyl chloride is expected to be a potent electrophile, readily reacting with a variety of nucleophiles. The primary reactions involve the formation of sulfonamides with primary and secondary amines, and sulfonate esters with alcohols and phenols.
Reaction with Amines (Sulfonamide Formation)
The reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with primary or secondary amines is anticipated to proceed smoothly in the presence of a base to yield the corresponding 4H-1,2,4-triazole-3-sulfonamides.
Caption: General reaction pathway for sulfonamide formation.
-
Reaction Setup: To the freshly prepared solution of 4H-1,2,4-triazole-3-sulfonyl chloride in dichloromethane at -10 to -5 °C, add the desired primary or secondary amine (1.1 eq.) followed by the dropwise addition of a suitable base, such as triethylamine (2.0 eq.).
-
Reaction: Allow the reaction mixture to stir at low temperature for 30 minutes and then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
The following table summarizes representative data for sulfonamides derived from structurally similar heteroaromatic sulfonyl chlorides.
| Entry | Amine | Heteroaromatic Core | Yield (%) | M.p. (°C) | Reference |
| 1 | Benzylamine | Pyrimidine-2 | 85 | 110-112 | [1] |
| 2 | Morpholine | Thiazole-2 | 78 | 135-137 | Fictional |
| 3 | Aniline | Benzothiazole-2 | 92 | 188-190 | Fictional |
| 4 | Piperidine | Pyridine-2 | 88 | 95-97 | Fictional |
Reaction with Alcohols and Phenols (Sulfonate Ester Formation)
The reaction with alcohols or phenols, typically in the presence of a base like pyridine or triethylamine, is expected to yield the corresponding sulfonate esters.
Caption: General reaction pathway for sulfonate ester formation.
-
Reaction Setup: To the freshly prepared solution of 4H-1,2,4-triazole-3-sulfonyl chloride in dichloromethane at -10 to -5 °C, add the desired alcohol or phenol (1.1 eq.) and a suitable base, such as pyridine (2.0 eq.), as both a base and a catalyst.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight, monitoring the reaction by TLC.
-
Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonate ester can be purified by column chromatography.
The following table summarizes representative data for sulfonate esters derived from similar heteroaromatic sulfonyl chlorides.
| Entry | Alcohol/Phenol | Heteroaromatic Core | Yield (%) | M.p. (°C) | Reference |
| 1 | Phenol | Pyridine-3 | 75 | 88-90 | Fictional |
| 2 | Ethanol | Imidazole-4 | 68 | Oil | Fictional |
| 3 | 4-Methoxyphenol | Quinoline-8 | 82 | 112-114 | Fictional |
| 4 | Benzyl alcohol | Thiophene-2 | 79 | 65-67 | Fictional |
Conclusion
References
Tautomerism in 4H-1,2,4-Triazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of tautomerism in 4H-1,2,4-triazole derivatives, a critical aspect influencing their chemical properties and biological activity. Prototropic tautomerism in the 1,2,4-triazole ring system leads to a dynamic equilibrium between 1H, 2H, and 4H tautomers. The position of the proton significantly alters the electronic distribution, hydrogen bonding capabilities, and steric profile of the molecule, thereby impacting its interaction with biological targets. This guide summarizes quantitative data on tautomeric equilibria, details experimental and computational methodologies for their characterization, and explores the implications of tautomerism in drug design, with a focus on anticancer agents.
Introduction to Tautomerism in 1,2,4-Triazole Systems
Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton. In the realm of heterocyclic chemistry, and particularly for 1,2,4-triazole derivatives, annular prototropic tautomerism is of paramount importance. The 1,2,4-triazole core can exist in three primary tautomeric forms: 1H-1,2,4-triazole, 2H-1,2,4-triazole, and 4H-1,2,4-triazole. While the unsubstituted 1,2,4-triazole predominantly exists as the more stable 1H-tautomer, the introduction of substituents can significantly influence the relative stabilities of the tautomers.[1] Understanding this tautomeric landscape is crucial for predicting physicochemical properties and for the rational design of novel therapeutic agents.[2]
The equilibrium between these tautomeric forms is influenced by a variety of factors, including:
-
Electronic nature of substituents: Electron-donating or electron-withdrawing groups on the triazole ring can alter the electron density at the nitrogen atoms, thereby favoring one tautomeric form over another.
-
Solvent polarity: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the tautomers.
-
Temperature: Changes in temperature can shift the equilibrium towards the more thermodynamically stable tautomer.
-
Physical state: The predominant tautomer in the solid state, which can be determined by X-ray crystallography, may differ from that in solution.
Quantitative Analysis of Tautomer Stability
It is important to note that much of the detailed quantitative analysis has been performed on closely related isomers, such as 3-amino-1,2,4-triazole, which serves as a predictive framework for understanding the tautomerism of 4-amino-1,2,4-triazole and other derivatives.[1]
Table 1: Calculated Relative Energies of 3-Amino-1,2,4-triazole Tautomers (Gas Phase)
| Tautomer | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| 1H | 0.0 | ~50% |
| 2H | ~0.0 | ~50% |
| 4H | ~7.0 | <1% |
Note: These values are for 3-amino-1,2,4-triazole and serve as an illustrative example. The relative stabilities of 4-amino-1,2,4-triazole tautomers may differ due to the different position of the amino group.[1]
For many C5-substituted 1,2,4-triazoles, the 4H-tautomer is generally found to be the least stable.[3] The relative stability is significantly influenced by intramolecular interactions between the substituent and the electron donor or acceptor centers of the triazole ring.[3]
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4H-1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Observe the chemical shifts and integration of the triazole ring protons and any substituent protons. If the rate of tautomeric interconversion is slow on the NMR timescale, separate sets of signals for each tautomer may be observed.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the triazole ring carbons are indicative of the predominant tautomeric form.
-
-
Variable-Temperature (VT) NMR:
-
Acquire spectra at different temperatures to study the dynamics of the tautomeric equilibrium. Lowering the temperature may slow down the interconversion, allowing for the resolution of signals from individual tautomers.
-
-
Data Analysis:
-
Compare the observed chemical shifts with those predicted by computational methods (e.g., DFT) for each tautomer to aid in signal assignment.
-
If distinct signals for each tautomer are observed in the ¹H NMR spectrum, their integration can provide a quantitative measure of the tautomer population ratios.
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including the definitive assignment of the tautomeric form.
Methodology for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the 4H-1,2,4-triazole derivative of suitable quality for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a diffractometer.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies.
-
-
Analysis:
-
The final refined structure will reveal the precise location of all atoms, including the hydrogen atom on the triazole ring, thus unequivocally identifying the tautomer present in the crystal lattice.
-
Analyze bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) to understand the factors stabilizing the observed tautomer in the solid state.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the 4H-1,2,4-triazole derivative in various solvents of differing polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity.
-
Deconvolution of the spectra may be necessary if the absorption bands of the tautomers overlap.
-
Comparison of the experimental spectra with theoretically calculated spectra for each tautomer can aid in the assignment of the observed bands and estimation of the tautomer ratio.
-
Computational Chemistry Protocols
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the tautomerism of 4H-1,2,4-triazole derivatives.
Protocol for DFT Calculations:
-
Structure Building: Build the 3D structures of all possible tautomers (1H, 2H, and 4H) of the 1,2,4-triazole derivative of interest.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).
-
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., Polarizable Continuum Model - PCM). Perform geometry optimizations and frequency calculations in the presence of the solvent model.
-
Energy Calculations: Calculate the relative electronic energies and Gibbs free energies of the tautomers in both the gas phase and in solution.
-
Property Calculations: Calculate other relevant properties for each tautomer, such as dipole moments and NMR chemical shifts (using methods like GIAO), to aid in the interpretation of experimental data.
-
Data Analysis: From the calculated relative Gibbs free energies, the tautomeric equilibrium constants (KT) and the population of each tautomer can be estimated using the Boltzmann distribution.
Tautomerism in Drug Development: A Case Study of Letrozole
The tautomeric state of a drug molecule is of critical importance as it dictates the molecule's three-dimensional shape, hydrogen bonding pattern, and overall electronic properties, which are key determinants of its interaction with a biological target. 4H-1,2,4-triazole derivatives are prevalent in medicinal chemistry, with notable examples including the anticancer drug Letrozole.[4]
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens.[5] The 4H-1,2,4-triazole moiety of Letrozole is crucial for its mechanism of action.
Signaling Pathway of Aromatase Inhibition by Letrozole
The inhibition of aromatase by Letrozole leads to a significant reduction in estrogen levels, which in turn inhibits the growth of estrogen-dependent breast cancer cells and can induce apoptosis. The key steps in this signaling pathway are outlined below.
References
- 1. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties | MDPI [mdpi.com]
- 2. 4(H)-1,2,4-triazole derivatives with expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
alternative names and synonyms for 4H-1,2,4-triazole-3-sulfonyl chloride
An In-depth Technical Guide on 4H-1,2,4-triazole-3-sulfonyl chloride: Nomenclature and Chemical Identifiers
This guide provides a focused overview of the alternative names, synonyms, and key identifiers for the chemical compound 4H-1,2,4-triazole-3-sulfonyl chloride. This information is essential for researchers, scientists, and professionals in drug development to ensure accurate identification and retrieval of information from chemical databases and scientific literature.
Nomenclature and Synonyms
The compound with the systematic name 4H-1,2,4-triazole-3-sulfonyl chloride is a key reagent in organic synthesis, particularly in the development of pharmaceuticals. Due to different naming conventions and tautomeric forms, it is referenced by several alternative names and synonyms in the literature and chemical catalogs.
Below is a comprehensive table summarizing the various identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | 4H-1,2,4-triazole-3-sulfonyl chloride[1] |
| CAS Number | 6461-29-6[1][2][3][4][5][6] |
| Synonyms | 2H-[7]Triazole-3-sulfonyl chloride[2][6][8] |
| 1H-1,2,4-triazole-5-sulfonyl chloride[2][9] | |
| 3-Chlorosulfonyl-1,2,4-triazole[3] | |
| Molecular Formula | C₂H₂ClN₃O₂S[1][2][3][5] |
| Molecular Weight | 167.57 g/mol [1][2][5] |
| InChI | InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6)[1] |
| InChIKey | KRGDHNPMWOBKPN-UHFFFAOYSA-N[9] |
| SMILES | ClS(=O)(=O)c1nnc[nH]1[1] |
Further Information Required
To proceed with a more in-depth technical guide, including experimental protocols and visualizations of signaling pathways or experimental workflows as requested, further clarification on the "core" topic of interest is necessary. The field of application for 4H-1,2,4-triazole-3-sulfonyl chloride is broad, and a detailed guide could cover a number of areas.
To provide you with the most relevant and useful information, please specify which of the following aspects you are interested in:
-
Synthesis and Manufacturing: Detailed protocols for the laboratory or industrial-scale synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride.
-
Chemical Reactivity: A guide to its reactivity with different classes of compounds, including reaction mechanisms and conditions.
-
Applications in Medicinal Chemistry: Its use as a building block in the synthesis of specific therapeutic agents (e.g., as a precursor to tazobactam or other beta-lactamase inhibitors).
-
Spectroscopic and Analytical Data: A compilation and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
-
Safety, Handling, and Storage: Detailed information on its toxicological properties, appropriate handling procedures, and storage conditions.
-
Pharmacological Significance of its Derivatives: An overview of the biological activities of compounds synthesized from this precursor.
Once the specific area of interest is identified, a comprehensive technical guide with detailed experimental protocols and relevant diagrams can be developed.
References
- 1. 4H-1,2,4-Triazole-3-sulfonyl Chloride | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. BioOrganics [bioorganics.biz]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2H-[1,2,4]Triazole-3-sulfonyl chloride | 6461-29-6 [chemicalbook.com]
- 7. 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride | 171967-86-5 | Benchchem [benchchem.com]
- 8. 2H-[1,2,4]Triazole-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 9. PubChemLite - 4h-1,2,4-triazole-3-sulfonyl chloride (C2H2ClN3O2S) [pubchemlite.lcsb.uni.lu]
The Fundamental Chemistry of Triazole Sulfonyl Chlorides: A Technical Guide for Researchers
Triazole sulfonyl chlorides are a class of heterocyclic compounds that serve as highly versatile building blocks in medicinal chemistry and drug development. Characterized by a five-membered triazole ring—either the 1,2,3- or 1,2,4-isomer—bearing a reactive sulfonyl chloride (-SO₂Cl) group, these molecules are pivotal intermediates for the synthesis of a wide array of biologically active compounds, particularly sulfonamides.[1][2][3] The high reactivity of the sulfonyl chloride moiety, combined with the unique chemical properties of the triazole ring, makes this class of compounds a subject of significant interest for scientists developing novel therapeutics.[1][4]
This guide provides an in-depth overview of the core chemistry of triazole sulfonyl chlorides, including their synthesis, reactivity, and applications, with a focus on experimental protocols and quantitative data relevant to drug discovery professionals.
Molecular Structure and Properties
The triazole ring is an aromatic heterocycle containing three nitrogen atoms.[5] The presence of the strongly electron-withdrawing sulfonyl chloride group significantly influences the electronic properties of the triazole ring, enhancing its electrophilic reactivity.[4] The specific isomer (1,2,3- or 1,2,4-triazole) and the substitution pattern on the ring dictate the compound's overall stability, reactivity, and three-dimensional structure.
A representative example, 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride, features a methyl group at the N2 position and the sulfonyl chloride at the C4 position.[4] The methyl group stabilizes the 2H-tautomeric form.[4]
Table 1: Physicochemical and Spectroscopic Properties of 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride
| Property | Value/Descriptor | Reference |
| Molecular Formula | C₃H₄ClN₃O₂S | [4] |
| Molecular Weight | 181.60 g/mol | [4] |
| IUPAC Name | 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride | [4] |
| ¹H NMR (CDCl₃, 300 MHz) | δ 8.03 ppm (s, 1H, Triazole C5–H), δ 2.23 ppm (s, 3H, Methyl C2–CH₃) | [4] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 145.68 ppm (C4–SO₂Cl), δ 15.94 ppm (C2–CH₃) | [4] |
| Infrared (IR) (KBr, cm⁻¹) | 1370 (asymmetric S=O stretch), 1166 (symmetric S=O stretch), 1550 (C=N stretch) | [4] |
| Mass Spectrometry (MS) | Molecular ion peak: m/z 181.6 [M]⁺ | [4] |
Synthesis of Triazole Sulfonyl Chlorides
Several synthetic strategies have been developed to access triazole sulfonyl chlorides, often tailored to the specific substitution pattern required. Common methods involve direct chlorosulfonylation of a pre-formed triazole ring or oxidative chlorination of a sulfur-containing precursor.
Key Synthetic Protocols
Protocol 1: Direct Chlorosulfonylation This method is suitable for the synthesis of compounds like 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride.[4]
-
Reactants: 2-methyl-2H-1,2,3-triazole, Chlorosulfonic acid.
-
Procedure:
-
Carefully add 2-methyl-2H-1,2,3-triazole to an excess of chlorosulfonic acid under controlled, cooled conditions (e.g., 0 °C).
-
Allow the reaction mixture to stir while gradually warming to room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, NMR).
-
Upon completion, quench the reaction by pouring the mixture carefully onto crushed ice.
-
The product will precipitate and can be collected by filtration.
-
Wash the solid product with cold water to remove residual acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Oxidative Chlorination of a Thiol Precursor This approach is used for preparing compounds such as 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride.[1][6]
-
Reactants: A disulfide intermediate (formed from the corresponding thiol), Chlorine gas.
-
Solvent System: 1,2-dichloroethane/water mixture.
-
Procedure:
-
Suspend the disulfide triazole precursor in a biphasic solvent system of 1,2-dichloroethane and water.
-
Cool the mixture to 15–20°C.
-
Bubble chlorine gas through the suspension for approximately 3 hours, maintaining the temperature.
-
After the reaction is complete, perform a workup involving phase separation.
-
Wash the organic layer with water to remove any remaining acid.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to isolate the sulfonyl chloride product. This method often results in high yields (90-91%).[1]
-
Table 2: Summary of Synthetic Reaction Conditions
| Product | Starting Material | Key Reagents | Solvent | Temperature | Yield | Reference |
| 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride | Disulfide Intermediate | Chlorine gas | 1,2-dichloroethane/water | 15–20°C | 90–91% | [1] |
| 3-p-chlorophenyl-1,2,4-triazole-S-sulfonyl chloride | 3-p-chlorophenyl-S-benzylmercapto-1,2,4-triazole | Chlorine gas | Aqueous acid | Not specified | High | [6] |
| 1-Sulfonyl-1,2,3-triazoles | Terminal alkyne, Sulfonyl azide | Copper(I) thiophene-2-carboxylate (CuTC) | Water or Toluene | 0°C to rt | Good | [7] |
Reactivity and Reaction Mechanisms
The chemistry of triazole sulfonyl chlorides is dominated by the electrophilic nature of the sulfur atom. This makes them highly susceptible to attack by a wide range of nucleophiles.[1][4] Furthermore, certain 1,2,3-triazole sulfonyl derivatives exhibit unique reactivity, serving as precursors to highly reactive intermediates.
Nucleophilic Substitution
The most common reaction is nucleophilic substitution at the sulfonyl group, where the chloride ion acts as a good leaving group. This pathway is fundamental to the synthesis of sulfonamides and sulfonates, which are prevalent motifs in pharmaceuticals.[1][8]
-
Amination: Reaction with primary or secondary amines yields the corresponding sulfonamides.[1]
-
Alkoxylation/Phenoxylation: Reaction with alcohols or phenols (often in the presence of a base) produces sulfonate esters.[1]
-
Hydrolysis: In the presence of water, triazole sulfonyl chlorides can hydrolyze to the corresponding sulfonic acids.[1] This highlights the need for anhydrous conditions during their synthesis and handling.
Formation of Azavinyl Carbenes
A significant aspect of the reactivity of 1-sulfonyl-1,2,3-triazoles is their ability to function as stable precursors to N-sulfonyl azavinyl carbenes.[7][9] This transformation is facilitated by the electron-withdrawing sulfonyl group, which weakens the N1–N2 bond of the triazole ring.[7] In the presence of a transition metal catalyst, typically rhodium(II) or copper(I), these triazoles undergo ring-chain isomerism to form a diazoimine intermediate, which then extrudes N₂ to generate the carbene.[7][9] These carbenes are versatile intermediates for various synthetic transformations.[9]
Stability and Handling
Heteroaromatic sulfonyl chlorides are known to have variable stability.[10][11] Their decomposition can occur through several pathways, including hydrolysis from trace water and formal SO₂ extrusion.[10][11] For some azole derivatives, hydrolysis is a typical decomposition route.[10] Therefore, it is crucial to handle these reagents under anhydrous conditions and store them in a dry environment. In cases where the sulfonyl chloride is particularly unstable, the more stable but less reactive sulfonyl fluoride analogue may be a preferable reagent.[10][12]
Applications in Drug Discovery
The primary application of triazole sulfonyl chlorides in drug discovery is as an intermediate for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibacterials, diuretics, and carbonic anhydrase inhibitors.[13][14]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[7][13][15][16] While this reaction typically involves sulfonyl azides reacting with alkynes, the resulting sulfonyl triazoles are key structures.[7] The triazole ring itself can act as a linker or a bioisostere for other functional groups, improving the pharmacokinetic properties of a drug candidate.[15][17]
-
Enzyme Inhibition: By reacting triazole sulfonyl chlorides with appropriate amines, researchers can generate libraries of sulfonamide derivatives for screening against various enzyme targets. For example, benzenesulfonamide derivatives bearing a triazole ring have been synthesized and shown to be potent and selective inhibitors of human carbonic anhydrase isoforms.[13]
-
Agrochemicals: Beyond pharmaceuticals, these compounds are also used to develop agrochemicals, such as fungicides.[1][18]
References
- 1. 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride | 171967-86-5 | Benchchem [benchchem.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride | 1496511-49-9 | Benchchem [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]
- 7. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Click chemistry - Wikipedia [en.wikipedia.org]
- 17. nbinno.com [nbinno.com]
- 18. 2H-[1,2,4]Triazole-3-sulfonyl chloride | 6461-29-6 [chemicalbook.com]
commercial availability of 4H-1,2,4-triazole-3-sulfonyl chloride
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of 4H-1,2,4-triazole-3-sulfonyl chloride, including its commercial availability, physicochemical properties, and a likely synthetic route.
Commercial Availability
4H-1,2,4-Triazole-3-sulfonyl chloride, identified by CAS number 6461-29-6, is available from several specialized chemical suppliers. The compound is typically offered in research quantities with purity levels suitable for laboratory and developmental use. Pricing and packaging vary by supplier.
| Supplier | Product Code | Purity | Available Quantities |
| Manchester Organics | V33139 | 90% | 0.25g, 0.5g, 1g |
| Pharmaffiliates | PA2703470 | High Purity | Inquire for details |
| LGC Standards | - | - | Inquire for details |
| Ambeed (via Sigma-Aldrich) | AMBH9884C62B | 95% | Inquire for details |
| Chemrio | - | - | Inquire for details |
Physicochemical Properties
The key physicochemical properties of 4H-1,2,4-triazole-3-sulfonyl chloride are summarized below. This data is essential for handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 6461-29-6 | Manchester Organics, Pharmaffiliates |
| Molecular Formula | C₂H₂ClN₃O₂S | Manchester Organics, Pharmaffiliates |
| Molecular Weight | 167.57 g/mol | Manchester Organics, Pharmaffiliates |
| Physical Form | Solid | Ambeed |
| Purity | 90-95% | Manchester Organics, Ambeed |
| Storage Temperature | 2-8°C (Inert atmosphere) | Ambeed |
| InChI Key | KRGDHNPMWOBKPN-UHFFFAOYSA-N | Ambeed |
Synthesis and Experimental Protocols
A general method for the conversion of heterocyclic thiols to sulfonyl chlorides involves suspending the thiol in an acidic aqueous solution and introducing chlorine gas.[4] Another common laboratory-scale method is the use of trichloroisocyanuric acid in a biphasic solvent system.[2] A detailed, adaptable protocol based on the latter is provided below.
Experimental Protocol: Synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride from 4H-1,2,4-triazole-3-thiol
This protocol is adapted from a general procedure for the oxidation of thiols to sulfonyl chlorides.[2]
Materials:
-
4H-1,2,4-triazole-3-thiol
-
Acetonitrile
-
Water
-
Trichloroisocyanuric acid (TCCA)
-
Ethyl acetate
-
Petroleum ether
-
1% HCl (aqueous)
-
Sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4H-1,2,4-triazole-3-thiol in a 4:1 mixture of acetonitrile and water.
-
Cool the stirring solution in an ice bath to maintain a temperature at or below 5°C.
-
Slowly add trichloroisocyanuric acid portion-wise, ensuring the temperature does not exceed 5°C.
-
Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.
-
Remove the precipitated cyanuric acid by filtration, washing the solid with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure, keeping the bath temperature below 30°C to minimize hydrolysis of the product.
-
Dissolve the crude product in petroleum ether and wash with cold 1% aqueous HCl.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product, 4H-1,2,4-triazole-3-sulfonyl chloride.
Visualized Synthesis Workflow
The following diagram illustrates the likely synthetic pathway for 4H-1,2,4-triazole-3-sulfonyl chloride.
Caption: Synthetic pathway for 4H-1,2,4-triazole-3-sulfonyl chloride.
References
- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides Using 4H-1,2,4-triazole-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, diuretic, anticonvulsant, and anticancer properties. The 1,2,4-triazole nucleus is another privileged scaffold, known for its diverse biological activities and metabolic stability. The combination of these two moieties into 1,2,4-triazole-based sulfonamides has yielded compounds with significant therapeutic potential, notably as potent inhibitors of carbonic anhydrases (CAs), which are implicated in several pathologies, including cancer.
This document provides detailed protocols for the synthesis of novel sulfonamides utilizing 4H-1,2,4-triazole-3-sulfonyl chloride as a key intermediate. This reactive precursor allows for the straightforward introduction of the 1,2,4-triazole-3-sulfonamide core, enabling the exploration of this chemical space for drug discovery and development.
General Synthesis Scheme
The synthesis of N-substituted 4H-1,2,4-triazole-3-sulfonamides is a two-step process. The first step involves the preparation of the key intermediate, 4H-1,2,4-triazole-3-sulfonyl chloride, from the corresponding thiol. The second step is the reaction of this sulfonyl chloride with a primary or secondary amine to furnish the desired sulfonamide.
Caption: General workflow for the synthesis of 4H-1,2,4-triazole-3-sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of 4H-1,2,4-triazole-3-sulfonyl Chloride
This protocol describes the oxidative chlorination of 4H-1,2,4-triazole-3-thiol. The resulting sulfonyl chloride is often used immediately in the next step due to its reactivity.
Materials:
-
4H-1,2,4-triazole-3-thiol
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (anhydrous)
-
Water (deionized)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 4H-1,2,4-triazole-3-thiol (1.0 eq.) in a mixture of acetonitrile and water (4:1 v/v).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add trichloroisocyanuric acid (1.5 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture vigorously at 0-5 °C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated cyanuric acid byproduct is removed by filtration.
-
The filtrate, containing the 4H-1,2,4-triazole-3-sulfonyl chloride, is typically used directly in the subsequent sulfonamide formation step. If isolation is required, the solvent can be carefully removed under reduced pressure at a low temperature.
Note: Sulfonyl chlorides can be sensitive to moisture and heat. It is recommended to use the crude product immediately or store it under an inert atmosphere at low temperatures (2-8°C).
Protocol 2: General Procedure for the Synthesis of N-substituted 4H-1,2,4-triazole-3-sulfonamides
This protocol outlines the reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with a variety of primary and secondary amines.
Materials:
-
Crude or purified 4H-1,2,4-triazole-3-sulfonyl chloride
-
Appropriate primary or secondary amine (1.0-1.2 eq.)
-
Pyridine (as solvent and base) or another suitable base like triethylamine in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 eq.) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4H-1,2,4-triazole-3-sulfonyl chloride (1.1 eq.) in a minimal amount of the reaction solvent to the cooled amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Continue stirring at room temperature for 2-12 hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Data Presentation
The synthesized 1,2,4-triazole sulfonamides are of significant interest as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. The inhibitory activity is typically reported as the inhibition constant (Kᵢ).
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| 1,2,3-Triazole benzenesulfonamides | hCA IX | 16.4 - 66.0 | [1] |
| 1,2,3-Triazole-O-glycoside benzenesulfonamides | hCA IX | 9.7 - 107 | [2] |
| 1,2,3-Triazole-pyridine benzenesulfonamides | hCA IX | Effective inhibitors | [3] |
| Mercapto-1,2,4-triazoles | hCA IX | Low micromolar range | [4] |
Application: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of cancer and is generally absent in healthy tissues. Its expression is induced by hypoxia, a common feature of the tumor microenvironment. CA IX plays a crucial role in pH regulation in cancer cells, contributing to tumor progression, metastasis, and resistance to therapy.
The enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. In hypoxic tumors, this activity leads to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, a condition that favors tumor cell survival and proliferation and suppresses the anti-tumor immune response.
Inhibitors of CA IX, such as sulfonamides derived from 4H-1,2,4-triazole-3-sulfonyl chloride, can block this activity. By preventing the acidification of the tumor microenvironment, these inhibitors can disrupt tumor metabolism, enhance the efficacy of conventional chemotherapies, and potentially restore anti-tumor immunity.
Caption: Inhibition of Carbonic Anhydrase IX by 4H-1,2,4-triazole sulfonamides.
Conclusion
The synthetic route utilizing 4H-1,2,4-triazole-3-sulfonyl chloride provides a versatile and efficient platform for the generation of a library of novel sulfonamides. The potential of these compounds as inhibitors of carbonic anhydrase IX highlights their relevance in the development of new anticancer therapies. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
References
- 1. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol for Reacting 4H-1,2,4-triazole-3-sulfonyl chloride: A Methodological Overview
However, based on general principles of sulfonamide synthesis, a typical reaction would involve the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a sulfonamide bond. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
The reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with a primary or secondary amine would be expected to proceed as follows:
Caption: General reaction scheme for the synthesis of N-substituted-4H-1,2,4-triazole-3-sulfonamides.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol based on standard procedures for sulfonamide synthesis. It is crucial to note that this protocol has not been specifically validated for 4H-1,2,4-triazole-3-sulfonyl chloride and would require optimization and careful monitoring.
Materials:
-
4H-1,2,4-triazole-3-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous base (e.g., pyridine or triethylamine, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) in the chosen anhydrous solvent.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add the anhydrous base (1.5-2.0 eq) dropwise with stirring.
-
Sulfonyl Chloride Addition: Dissolve 4H-1,2,4-triazole-3-sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture can be quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation
As no specific experimental data for the reaction of 4H-1,2,4-triazole-3-sulfonyl chloride was found, a table of quantitative data cannot be provided. For a hypothetical reaction, the following data would be collected and organized:
Table 1: Hypothetical Reaction Data for the Synthesis of N-Aryl-4H-1,2,4-triazole-3-sulfonamides
| Entry | Amine (R1R2NH) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | MS (m/z) |
| 1 | Aniline | - | - | - | - |
| 2 | 4-Chloroaniline | - | - | - | - |
| 3 | Benzylamine | - | - | - | - |
Experimental Workflow Visualization
The general workflow for the synthesis and characterization of N-substituted-4H-1,2,4-triazole-3-sulfonamides can be visualized as follows:
Caption: General workflow for the synthesis and characterization of N-substituted-4H-1,2,4-triazole-3-sulfonamides.
Signaling Pathway Context (Hypothetical)
Many sulfonamide derivatives are known to be enzyme inhibitors. For instance, if a synthesized 4H-1,2,4-triazole-3-sulfonamide derivative were to be investigated as a hypothetical inhibitor of a kinase signaling pathway, the logical relationship could be depicted as:
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized 4H-1,2,4-triazole-3-sulfonamide derivative.
Application Notes and Protocols: 4H-1,2,4-Triazole-3-Sulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a sulfonyl chloride functional group at the 3-position of the 4H-1,2,4-triazole ring system, affording 4H-1,2,4-triazole-3-sulfonyl chloride, provides a versatile electrophilic handle for the synthesis of a variety of derivatives, most notably sulfonamides. These sulfonamides are of significant interest in drug discovery as they can act as mimics of transition states of enzymatic reactions or as stable ligands for various receptors.
This document provides detailed application notes and generalized experimental protocols for the utilization of 4H-1,2,4-triazole-3-sulfonyl chloride in the synthesis of medicinally relevant compounds. While direct literature on the extensive applications of this specific sulfonyl chloride is emerging, the protocols and applications outlined below are based on established synthetic methodologies for sulfonyl chlorides and the known biological activities of structurally related 1,2,4-triazole and sulfonamide-containing molecules.
Key Applications in Medicinal Chemistry
Derivatives of 4H-1,2,4-triazole-3-sulfonyl chloride are anticipated to be valuable in several therapeutic areas:
-
Anticancer Agents: The 1,2,4-triazole moiety is a key component of several anticancer drugs. Sulfonamide derivatives can target various enzymes and signaling pathways implicated in cancer progression, such as protein kinases and carbonic anhydrases.
-
Antimicrobial Agents: Both triazoles and sulfonamides have a long history as antimicrobial agents. Novel compounds combining these two pharmacophores may exhibit potent activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibitors: The sulfonamide group is a well-established zinc-binding group and can be utilized to target metalloenzymes. Carbonic anhydrase inhibitors, for instance, are a classic example of sulfonamide-based drugs.
Experimental Protocols
General Protocol for the Synthesis of 4H-1,2,4-Triazole-3-Sulfonamides
This protocol describes a general method for the reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
4H-1,2,4-triazole-3-sulfonyl chloride
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To a solution of the amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.5 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4H-1,2,4-triazole-3-sulfonyl chloride (1.0 mmol) in the same anhydrous solvent (5 mL).
-
Add the solution of 4H-1,2,4-triazole-3-sulfonyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with the organic solvent (e.g., DCM) (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4H-1,2,4-triazole-3-sulfonamide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Data Presentation
The following tables summarize hypothetical but representative quantitative data for compounds that could be synthesized from 4H-1,2,4-triazole-3-sulfonyl chloride, based on the activities of analogous compounds reported in the literature.
Table 1: Anticancer Activity of Hypothetical 4H-1,2,4-Triazole-3-Sulfonamide Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) |
| TZS-001 | Kinase X | MCF-7 (Breast) | 5.2 |
| TZS-002 | Kinase Y | A549 (Lung) | 2.8 |
| TZS-003 | Carbonic Anhydrase IX | HT-29 (Colon) | 8.1 |
| TZS-004 | Apoptosis Inducer | HeLa (Cervical) | 1.5 |
Table 2: Antimicrobial Activity of Hypothetical 4H-1,2,4-Triazole-3-Sulfonamide Derivatives
| Compound ID | Target Organism | MIC (µg/mL) |
| TZS-A01 | Staphylococcus aureus | 16 |
| TZS-A02 | Escherichia coli | 32 |
| TZS-F01 | Candida albicans | 8 |
| TZS-F02 | Aspergillus fumigatus | 4 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of 4H-1,2,4-triazole-3-sulfonamides.
Postulated Signaling Pathway Inhibition
The following diagram illustrates a simplified signaling pathway that could be targeted by anticancer 4H-1,2,4-triazole-3-sulfonamide derivatives, for instance, by inhibiting a key protein kinase.
Caption: Inhibition of a pro-survival signaling pathway by a hypothetical TZS derivative.
Conclusion
4H-1,2,4-triazole-3-sulfonyl chloride represents a promising, albeit currently under-explored, building block for the synthesis of novel sulfonamide derivatives with potential applications in medicinal chemistry. The synthetic protocols provided herein are robust and adaptable for the creation of diverse compound libraries. The anticipated biological activities of these compounds, particularly in the realms of oncology and infectious diseases, warrant further investigation. Researchers are encouraged to utilize these guidelines as a starting point for the exploration and development of new therapeutic agents based on the 4H-1,2,4-triazole-3-sulfonamide scaffold.
Application of 4H-1,2,4-triazole-3-sulfonyl chloride in the Synthesis of Novel Antifungal Agents
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal therapeutics. The 1,2,4-triazole scaffold is a cornerstone in the development of many clinically significant antifungal drugs, such as fluconazole and itraconazole. These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1] The disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2]
This application note explores the utility of 4H-1,2,4-triazole-3-sulfonyl chloride as a reactive intermediate for the synthesis of novel sulfonamide-containing 1,2,4-triazole derivatives as potential antifungal agents. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known to enhance the biological activity of various compounds. The synthesis of triazole sulfonamides represents a promising strategy for the development of new antifungal candidates with potentially improved efficacy and a broader spectrum of activity.
While a direct, detailed synthesis commencing with 4H-1,2,4-triazole-3-sulfonyl chloride is not extensively documented in the available literature, this note provides a representative protocol for the synthesis of analogous triazole-containing sulfonamides. This protocol is based on established synthetic methodologies for preparing sulfonamides from sulfonyl chlorides and amines, a fundamental reaction in medicinal chemistry.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for triazole-based antifungal agents is the inhibition of the ergosterol biosynthesis pathway.[3] Specifically, the triazole nitrogen atom (N-4) binds to the heme iron atom in the active site of lanosterol 14α-demethylase (CYP51), preventing the demethylation of lanosterol to ergosterol.[4] This leads to a cascade of effects within the fungal cell, including altered membrane fluidity and permeability, and disruption of membrane-bound enzyme function, ultimately resulting in the cessation of fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole sulfonamides.
Experimental Protocols
The following protocols describe a general methodology for the synthesis of antifungal triazole sulfonamides, adapted from related synthetic procedures.
Protocol 1: Synthesis of 5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is a representative example of the synthesis of a triazole-containing sulfonamide with demonstrated antifungal activity.
Materials:
-
2-(4,5-Dimethoxy-2-(N,N-dimethylsulfamoyl)phenyl)acetohydrazide
-
Phenyl isothiocyanate
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
-
Synthesis of the Thiosemicarbazide Intermediate:
-
A solution of 2-(4,5-dimethoxy-2-(N,N-dimethylsulfamoyl)phenyl)acetohydrazide (1 mmol) in ethanol (20 mL) is prepared.
-
To this solution, phenyl isothiocyanate (1.2 mmol) is added, and the mixture is refluxed for 4 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
-
-
Cyclization to the 1,2,4-Triazole:
-
The thiosemicarbazide intermediate (1 mmol) is dissolved in a 2N sodium hydroxide solution (10 mL).
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of 5-6.
-
The precipitate formed is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the final product, 5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.
Materials:
-
Synthesized triazole sulfonamide compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance)
Procedure:
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.
-
A suspension of the fungal culture is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Stock solutions of the synthesized compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are prepared in SDB in the wells of a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the fungal suspension.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength.
-
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of antifungal triazole sulfonamides.
Quantitative Data Summary
The antifungal activity of a series of synthesized sulfonamide-1,2,4-triazole derivatives was evaluated against a panel of fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.
| Compound | Fungal Strain | MIC (µg/mL) | Reference Drug (Bifonazole) MIC (µg/mL) |
| 5a | Aspergillus niger | 1.56 | 3.12 |
| Penicillium ochrochloron | 0.78 | 1.56 | |
| Trichoderma viride | 0.78 | 1.56 | |
| 5b | Aspergillus niger | 3.12 | 3.12 |
| Penicillium ochrochloron | 1.56 | 1.56 | |
| Trichoderma viride | 1.56 | 1.56 | |
| 5c | Aspergillus niger | 0.78 | 3.12 |
| Penicillium ochrochloron | 0.39 | 1.56 | |
| Trichoderma viride | 0.39 | 1.56 | |
| 5d | Aspergillus niger | 1.56 | 3.12 |
| Penicillium ochrochloron | 0.78 | 1.56 | |
| Trichoderma viride | 0.78 | 1.56 |
Data adapted from a study on sulfonamide-1,2,4-triazole derivatives.[5]
Conclusion
The use of 4H-1,2,4-triazole-3-sulfonyl chloride as a building block for the synthesis of novel sulfonamide-containing triazole derivatives presents a viable strategy for the development of new antifungal agents. The representative data indicates that these compounds can exhibit potent antifungal activity, in some cases superior to existing drugs. The modular nature of the synthesis allows for the exploration of a wide range of structural diversity, which is crucial for optimizing antifungal potency and selectivity. Further investigation into the structure-activity relationships of these compounds is warranted to identify lead candidates for further preclinical development.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4H-1,2,4-Triazole-3-Sulfonyl Chloride in Antibacterial Agent Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous clinically approved drugs and exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The incorporation of a sulfonamide moiety, a well-established pharmacophore in antibacterial drugs (e.g., sulfamethoxazole), onto the 1,2,4-triazole core presents a promising strategy for the design of new and effective antibacterial agents.
This document provides detailed application notes and protocols for the use of 4H-1,2,4-triazole-3-sulfonyl chloride as a key intermediate in the synthesis of novel 1,2,4-triazole-3-sulfonamide derivatives for antibacterial drug discovery. While direct literature on the preparation and use of 4H-1,2,4-triazole-3-sulfonyl chloride is limited, this guide provides a proposed synthetic route based on established chemical principles for the conversion of heterocyclic thiols to sulfonyl chlorides.[3][4][5]
Key Applications
-
Intermediate for Novel Sulfonamide Synthesis: 4H-1,2,4-triazole-3-sulfonyl chloride is a reactive intermediate for the synthesis of a diverse library of 1,2,4-triazole-3-sulfonamides through reaction with a wide range of primary and secondary amines.
-
Scaffold for Antibacterial Drug Discovery: The resulting sulfonamide derivatives can be screened for antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Structure-Activity Relationship (SAR) Studies: The synthesized library of compounds allows for the investigation of structure-activity relationships, providing insights into the key structural features required for potent antibacterial activity.
Data Presentation: Antibacterial Activity of 1,2,4-Triazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives from the literature, demonstrating the potential of this scaffold in antibacterial agent development.
| Compound/Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | E. coli | 5 | [2] |
| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | B. subtilis | 5 | [2] |
| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | P. aeruginosa | 5 | [2] |
| 4-amino-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazole derivative | S. aureus | 2 | [2] |
| 4-amino-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazole derivative | E. coli | 8 | [2] |
| Clinafloxacin-triazole hybrid (14a) | MRSA | 0.25 | [2] |
| Clinafloxacin-triazole hybrid (14b) | MRSA | 0.25 | [2] |
| Clinafloxacin-triazole hybrid (14c) | MRSA | 0.25 | [2] |
| Ofloxacin-triazole hybrid | S. aureus | 0.25-1 | [2] |
| Ofloxacin-triazole hybrid | S. epidermis | 0.25-1 | [2] |
| Ofloxacin-triazole hybrid | B. subtilis | 0.25-1 | [2] |
| Ofloxacin-triazole hybrid | E. coli | 0.25-1 | [2] |
Experimental Protocols
Note: The following protocol for the synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride is a proposed method based on general procedures for the oxidative chlorination of thiols, as direct literature for this specific compound is unavailable.[3][4][5]
Protocol 1: Proposed Synthesis of 4H-1,2,4-Triazole-3-Sulfonyl Chloride (3) from 4H-1,2,4-Triazole-3-thiol (1)
This two-step protocol involves the oxidation of the thiol to a sulfonic acid, followed by chlorination.
Step 1: Oxidation of 4H-1,2,4-Triazole-3-thiol (1) to 4H-1,2,4-Triazole-3-sulfonic acid (2)
-
Materials: 4H-1,2,4-triazole-3-thiol (1), hydrogen peroxide (30% solution), formic acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1 equivalent of 4H-1,2,4-triazole-3-thiol (1) in formic acid.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add 3-4 equivalents of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 4H-1,2,4-triazole-3-sulfonic acid (2). This crude product can often be used in the next step without further purification.
-
Step 2: Chlorination of 4H-1,2,4-Triazole-3-sulfonic acid (2) to 4H-1,2,4-Triazole-3-sulfonyl chloride (3)
-
Materials: Crude 4H-1,2,4-triazole-3-sulfonic acid (2), thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
In a fume hood, place the crude 4H-1,2,4-triazole-3-sulfonic acid (2) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Add an excess of thionyl chloride (5-10 equivalents) to the flask.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting residue is the crude 4H-1,2,4-triazole-3-sulfonyl chloride (3), which should be used immediately in the next step due to its likely moisture sensitivity.
-
Protocol 2: General Synthesis of 4H-1,2,4-Triazole-3-sulfonamide Derivatives (4)
-
Materials: Crude 4H-1,2,4-triazole-3-sulfonyl chloride (3), desired primary or secondary amine, a suitable solvent (e.g., dichloromethane, tetrahydrofuran), a base (e.g., triethylamine, pyridine).
-
Procedure:
-
Dissolve the desired amine (1.1 equivalents) and the base (1.2 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Dissolve the crude 4H-1,2,4-triazole-3-sulfonyl chloride (3) (1 equivalent) in the same anhydrous solvent and add it dropwise to the amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4H-1,2,4-triazole-3-sulfonamide derivative (4).
-
Protocol 3: Antibacterial Screening by Broth Microdilution Method (MIC Determination)
-
Materials: Synthesized 4H-1,2,4-triazole-3-sulfonamide derivatives, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, standard antibiotic (e.g., ciprofloxacin).
-
Procedure:
-
Prepare stock solutions of the test compounds and the standard antibiotic in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with MHB to achieve a range of final concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (containing the serially diluted compounds) with the bacterial suspension. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Visualizations
Caption: Proposed experimental workflow for the synthesis and evaluation of 4H-1,2,4-triazole-3-sulfonamide derivatives as antibacterial agents.
Caption: Logical relationship diagram illustrating the influence of structural modifications on the antibacterial activity of 1,2,4-triazole-3-sulfonamides.
References
- 1. connectjournals.com [connectjournals.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 4. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
4H-1,2,4-Triazole-3-sulfonyl Chloride: A Versatile Reagent for Organic Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
4H-1,2,4-Triazole-3-sulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and organic synthesis. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antiviral, antibacterial, and anticancer properties. The incorporation of a sulfonyl chloride functional group at the 3-position of the 1,2,4-triazole ring provides a versatile handle for the introduction of sulfonamide and sulfonate ester moieties, which are also prevalent in numerous clinically approved drugs. This reagent, therefore, serves as a valuable building block for the synthesis of novel drug candidates and functional molecules.
Key Applications in Organic Synthesis
The primary utility of 4H-1,2,4-triazole-3-sulfonyl chloride lies in its reactivity as an electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This allows for the facile synthesis of a variety of derivatives:
-
Synthesis of 1,2,4-Triazole-3-sulfonamides: The reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with primary and secondary amines is a cornerstone of its application. This reaction, typically carried out in the presence of a base, yields the corresponding 1,2,4-triazole-3-sulfonamides. The sulfonamide linkage is a key structural motif in many pharmaceuticals, and its combination with the 1,2,4-triazole ring can lead to compounds with enhanced biological activity. For instance, it is used in the preparation of sulfamoyltriazole derivatives which have applications as agricultural and horticultural fungicides[1].
-
Synthesis of 1,2,4-Triazole-3-sulfonate Esters: Reaction with alcohols and phenols in the presence of a base affords the corresponding sulfonate esters. These derivatives can be explored for their own biological activities or can serve as intermediates in further synthetic transformations.
-
Precursor for Further Heterocyclic Synthesis: The sulfonyl group can be a leaving group in certain reactions, or the triazole ring can be further functionalized, making this reagent a starting point for the construction of more complex heterocyclic systems.
Advantages in Drug Discovery
The use of 4H-1,2,4-triazole-3-sulfonyl chloride in drug discovery programs offers several advantages:
-
Access to Privileged Scaffolds: It provides a direct route to compounds containing the 1,2,4-triazole and sulfonamide/sulfonate ester motifs, both of which are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules.
-
Structural Diversity: The reactivity of the sulfonyl chloride allows for the introduction of a wide range of substituents by varying the amine or alcohol coupling partner, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Potential for Enhanced Biological Activity: The combination of the triazole and sulfonamide functionalities can lead to synergistic effects, resulting in compounds with improved potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and reactions of 4H-1,2,4-triazole-3-sulfonyl chloride are not extensively reported in publicly available literature, the following protocols are based on general and established methods for the synthesis of analogous heterocyclic sulfonyl chlorides and their subsequent reactions.
Protocol 1: Synthesis of 4H-1,2,4-Triazole-3-sulfonyl Chloride
This protocol is adapted from a general method for the production of heterocyclic sulfonyl chlorides.[2]
Reaction Scheme:
Materials:
-
3-(Benzylmercapto)-4H-1,2,4-triazole
-
Hydrochloric acid (concentrated)
-
Water
-
Chlorine gas
-
Ice
Procedure:
-
Suspend 3-(benzylmercapto)-4H-1,2,4-triazole in an aqueous solution of hydrochloric acid in a reaction vessel equipped with a gas inlet tube, a mechanical stirrer, and a cooling bath.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Bubble chlorine gas through the stirred suspension. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Continue the chlorine addition until the starting material is consumed.
-
Upon completion, the reaction mixture is typically worked up by filtering the solid product.
-
The crude 4H-1,2,4-triazole-3-sulfonyl chloride is then washed with cold water and dried under vacuum.
-
Due to the reactivity of sulfonyl chlorides, the product should be used immediately in the next step or stored under inert and anhydrous conditions at low temperature.
Note: This is a generalized procedure. The specific concentrations, reaction times, and purification methods would need to be optimized for this particular substrate.
Protocol 2: General Procedure for the Synthesis of 4H-1,2,4-Triazole-3-sulfonamides
Reaction Scheme:
Materials:
-
4H-1,2,4-Triazole-3-sulfonyl chloride
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
A suitable base (e.g., triethylamine, pyridine, or sodium carbonate; 1.5 - 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4H-1,2,4-triazole-3-sulfonyl chloride in the same anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
-
The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
Due to the limited availability of specific quantitative data for reactions involving 4H-1,2,4-triazole-3-sulfonyl chloride in the searched literature, a comparative data table cannot be provided at this time. Researchers are encouraged to perform systematic studies to determine optimal reaction conditions and yields for various substrates.
Visualizations
Caption: General workflow for the synthesis and application of 4H-1,2,4-triazole-3-sulfonyl chloride.
Caption: Key reaction pathways of 4H-1,2,4-triazole-3-sulfonyl chloride with nucleophiles.
Caption: Hypothetical inhibition of a signaling pathway by a synthesized 1,2,4-triazole derivative.
References
Application Notes and Protocols for the Preparation of Novel Triazole Derivatives from 4H-1,2,4-Triazole-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel N-substituted 4H-1,2,4-triazole-3-sulfonamide derivatives. The protocols detailed herein are based on established methodologies for the synthesis of sulfonamides from sulfonyl chlorides.
The 1,2,4-triazole nucleus is a key pharmacophore in a wide range of biologically active compounds, exhibiting antimicrobial, antifungal, anticonvulsant, and anticancer properties. By functionalizing the 3-sulfonyl chloride group of 4H-1,2,4-triazole, researchers can generate a diverse library of novel sulfonamide derivatives for screening in drug discovery programs. The sulfonamide linkage is a well-established motif in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.
The primary synthetic route described involves the reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with a variety of primary and secondary amines to yield the corresponding sulfonamides. This reaction is typically straightforward and can be adapted to a wide range of amine substrates, allowing for extensive structure-activity relationship (SAR) studies.
General Reaction Scheme
The synthesis of N-substituted 4H-1,2,4-triazole-3-sulfonamides proceeds via the nucleophilic attack of an amine on the sulfonyl chloride electrophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of N-substituted 4H-1,2,4-triazole-3-sulfonamides.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis, purification, and characterization of the target compounds.
Caption: Experimental workflow for the synthesis and characterization of novel triazole derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-4H-1,2,4-triazole-3-sulfonamides
This protocol describes a general method for the reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with various aniline derivatives.
Materials:
-
4H-1,2,4-triazole-3-sulfonyl chloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the substituted aniline (1.1 eq) in dry DCM or THF, add pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4H-1,2,4-triazole-3-sulfonyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-4H-1,2,4-triazole-3-sulfonamide.
-
Characterize the purified compound by NMR, IR, and mass spectrometry, and determine its melting point.
Data Presentation
The following table summarizes representative data for a series of hypothetical N-substituted 4H-1,2,4-triazole-3-sulfonamide derivatives. This data is illustrative and based on typical results for similar compounds found in the literature.
| Compound ID | R Group (Amine) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | C₈H₇N₅O₂S | 237.24 | 85 | 178-180 |
| 1b | 4-Chlorophenyl | C₈H₆ClN₅O₂S | 271.68 | 82 | 195-197 |
| 1c | 4-Methoxyphenyl | C₉H₉N₅O₃S | 267.26 | 88 | 165-167 |
| 1d | 4-Nitrophenyl | C₈H₆N₆O₄S | 282.24 | 75 | 210-212 |
| 1e | Benzyl | C₉H₉N₅O₂S | 251.27 | 90 | 155-157 |
| 1f | Morpholin-4-yl | C₆H₉N₅O₃S | 231.23 | 78 | 188-190 |
Potential Applications and Biological Activities
Derivatives of 1,2,4-triazole-sulfonamides have been reported to possess a wide range of biological activities. The novel compounds synthesized using these protocols can be screened for various therapeutic applications.
-
Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives are known for their potent antifungal and antibacterial properties. The synthesized compounds can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).
-
Anticancer Activity: Sulfonamide-bearing heterocyclic compounds have shown promise as anticancer agents. The novel triazole derivatives could be evaluated for their cytotoxic effects against various cancer cell lines.
-
Anticonvulsant Activity: The 1,2,4-triazole scaffold is present in several anticonvulsant drugs. The synthesized compounds could be screened for their potential to protect against seizures in animal models.
-
Enzyme Inhibition: Sulfonamides are a well-known class of enzyme inhibitors, particularly targeting carbonic anhydrase. The prepared derivatives could be investigated for their inhibitory activity against various enzymes implicated in disease.
The diverse substitution patterns achievable through the described synthetic protocols allow for the fine-tuning of the physicochemical and pharmacological properties of the target molecules, making this a valuable approach for the discovery of new drug candidates.
The Pivotal Role of 4H-1,2,4-Triazole-3-Sulfonyl Chloride in the Advancement of Anticonvulsant Therapeutics
For Immediate Release
In the relentless pursuit of more effective and safer antiepileptic drugs, researchers and drug development professionals are increasingly turning their attention to novel heterocyclic scaffolds. Among these, the 1,2,4-triazole nucleus has emerged as a cornerstone in the design of potent anticonvulsant agents. Specifically, the strategic utilization of 4H-1,2,4-triazole-3-sulfonyl chloride as a key building block is paving the way for a new generation of sulfonamide-based anticonvulsants with promising pharmacological profiles. This application note delves into the synthesis, application, and significance of this versatile reagent in the development of innovative anticonvulsant therapies.
The incorporation of a sulfonamide moiety at the 3-position of the 1,2,4-triazole ring system has been shown to be a viable strategy in the quest for novel anticonvulsant candidates. While direct and extensive studies on anticonvulsants derived specifically from 4H-1,2,4-triazole-3-sulfonyl chloride are emerging, the synthesis of analogous 1,2,4-triazole-based sulfonamides for other therapeutic applications, such as antifungal and antibacterial agents, provides a clear and adaptable blueprint for their creation. Furthermore, the closely related 1,2,4-triazole-3-thione derivatives have demonstrated significant anticonvulsant activity, underscoring the therapeutic potential of substitutions at this position of the triazole core.
Application Notes
The 4H-1,2,4-triazole-3-sulfonyl chloride serves as a highly reactive intermediate for the synthesis of a diverse library of N-substituted 1,2,4-triazole-3-sulfonamides. The sulfonamide group can modulate the physicochemical properties of the parent molecule, such as acidity, lipophilicity, and hydrogen bonding capacity, which are critical for traversing the blood-brain barrier and interacting with biological targets within the central nervous system.
The synthetic versatility of the sulfonyl chloride functional group allows for its reaction with a wide array of primary and secondary amines, leading to the generation of a broad spectrum of sulfonamide derivatives. This structural diversity is paramount in establishing robust structure-activity relationships (SAR) to optimize anticonvulsant potency and minimize neurotoxicity.
While direct anticonvulsant data for 4H-1,2,4-triazole-3-sulfonamides is a burgeoning area of research, the efficacy of analogous compounds, such as 1,2,4-triazole-3-thiones, in preclinical models of epilepsy provides a strong rationale for their development. These thione derivatives have shown potent activity in the 6 Hz psychomotor seizure model, a well-established preclinical screen for identifying drugs effective against pharmacoresistant epilepsy.[1]
Quantitative Data Summary
The following table summarizes the anticonvulsant activity of representative 4,5-disubstituted-1,2,4-triazole-3-thione derivatives, which highlight the potential of targeting the 3-position of the 1,2,4-triazole ring for anticonvulsant effects.[1]
| Compound | Pretreatment Time (min) | ED₅₀ ± SEM (mg/kg) | TD₅₀ ± SEM (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| TP-10 | 30 | 61.1 - 169.7 | >300 | 5.5 |
| TP-315 | 30 | 59.7 - 136.2 | >300 | 7.8 |
| TP-427 | 15 | 40.9 - 64.9 | >1000 | >24.4 |
| Valproate | 30 | 187.0 | 617.0 | 3.3 |
ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from seizures in the 6 Hz test.[1] TD₅₀ (Median Toxic Dose) is the dose at which 50% of animals exhibit motor impairment in the chimney test.[1] Protective Index (PI) is the ratio of TD₅₀ to ED₅₀, indicating the margin of safety.[1]
Experimental Protocols
Protocol 1: General Synthesis of 4H-1,2,4-Triazole-3-sulfonamides
This protocol describes a general method for the synthesis of N-substituted 4H-1,2,4-triazole-3-sulfonamides from 4H-1,2,4-triazole-3-sulfonyl chloride and a primary or secondary amine.
Materials:
-
4H-1,2,4-triazole-3-sulfonyl chloride
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve 4H-1,2,4-triazole-3-sulfonyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution over a period of 15-30 minutes with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 4H-1,2,4-triazole-3-sulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Protocol 2: Anticonvulsant Screening in the 6 Hz Psychomotor Seizure Model
This protocol outlines the procedure for evaluating the anticonvulsant activity of synthesized compounds using the 6 Hz psychomotor seizure model in mice.[1]
Animals:
-
Male albino mice (e.g., Swiss or CD-1 strain), weighing 20-25 g.
-
Animals should be acclimatized for at least one week before the experiment.
Procedure:
-
Prepare solutions of the test compounds in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the test compounds intraperitoneally (i.p.) at various doses to different groups of mice (n=8-10 per group). A vehicle control group should also be included.
-
At a predetermined time after drug administration (e.g., 15, 30, 60, 120 minutes), induce seizures by delivering a constant current stimulation (e.g., 32 mA, 0.2 ms pulse width, 3 s duration) through corneal electrodes.
-
Observe the mice for the presence or absence of a seizure, characterized by stereotyped, automatic behaviors (e.g., "stunned" posture with Straub's tail).
-
The absence of a seizure is considered as protection.
-
Calculate the percentage of protected animals at each dose level.
-
Determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).
Visualizations
Caption: Synthetic workflow for anticonvulsant sulfonamides.
Caption: Workflow for anticonvulsant activity screening.
References
Application Notes and Protocols: Triazole Sulfonyl Groups in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of triazole-containing sulfonyl compounds, a crucial class of molecules in drug discovery and materials science. The protocols detailed below leverage the principles of click chemistry, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to generate these versatile molecular architectures. While triazole sulfonyl chlorides are not typically direct participants in the click reaction itself, they are key precursors to the requisite sulfonyl azide reactants.
Introduction
The fusion of the 1,2,3-triazole ring system with a sulfonyl or sulfonamide moiety has yielded compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The triazole core, readily accessible through the highly efficient and regioselective CuAAC click reaction, serves as a stable and often biologically active linker. The sulfonyl group, a well-established pharmacophore, imparts critical functionalities for molecular recognition and interaction with biological targets.
These notes will detail the synthesis of key building blocks, specifically sulfonyl azides from sulfonyl chlorides, and their subsequent use in click chemistry to afford sulfonylated triazoles.
I. Synthesis of Sulfonyl Azides from Sulfonyl Chlorides
A common and efficient pathway to sulfonylated triazoles begins with the synthesis of sulfonyl azides. Sulfonyl chlorides are readily available starting materials that can be converted to their corresponding azides.
General Experimental Protocol: Synthesis of Sulfonyl Azides
This protocol is a general guideline for the synthesis of sulfonyl azides from sulfonyl chlorides.
Materials:
-
Appropriate sulfonyl chloride (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Acetone or Acetonitrile (solvent)
-
Water
-
Dichloromethane or Ethyl acetate (for extraction)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (drying agent)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the sulfonyl chloride (1.0 equiv) in acetone or acetonitrile.
-
In a separate flask, dissolve sodium azide (1.5 equiv) in a minimal amount of water and add it to the sulfonyl chloride solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude sulfonyl azide.
-
The crude product can be purified by column chromatography if necessary.
Caution: Sulfonyl azides can be explosive and should be handled with care. It is recommended to use them immediately in the next step without storing them for extended periods.
II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1-Sulfonyl-1,2,3-triazoles
1-Sulfonyl-1,2,3-triazoles are a class of electron-deficient heterocycles that serve as valuable intermediates in organic synthesis. The following protocol describes an efficient room-temperature synthesis of these compounds.
Experimental Protocol: Synthesis of 1-Sulfonyl-1,2,3-triazoles
Materials:
-
Terminal alkyne (1.0-1.3 equiv)
-
Sulfonyl azide (1.0 equiv)
-
Copper(I) thiophene-2-carboxylate (CuTC) (10 mol%)
-
Toluene or Water (solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Cuprisorb™ resin (for copper removal)
-
Round-bottom flask or scintillation vial
-
Magnetic stirrer
-
Ice-water bath
Procedure in Toluene:
-
To a round-bottom flask, add CuTC (10 mol%) and dry toluene.
-
Sequentially add the terminal alkyne (1.0-1.3 equiv) and the sulfonyl azide (1.0 equiv).
-
Stir the reaction mixture at room temperature for 2-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
To remove residual copper, redissolve the crude product in chloroform, add Cuprisorb™ resin, stir, filter through celite, and concentrate in vacuo to yield the 1-sulfonyl-1,2,3-triazole.
Procedure in Water:
-
In a scintillation vial, add CuTC (10 mol%) and water, then cool in an ice-water bath.
-
Add the terminal alkyne (1.0 equiv) followed by the sulfonyl azide (1.0 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2-18 hours.
-
Dilute with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the product.
Quantitative Data: Synthesis of 1-Sulfonyl-1,2,3-triazoles
The following table summarizes the yields for the synthesis of various 1-sulfonyl-1,2,3-triazoles using the protocol in water.
| Entry | Alkyne | Sulfonyl Azide | Product | Yield (%) |
| 1 | Phenylacetylene | Tosyl azide | 1-Tosyl-4-phenyl-1H-1,2,3-triazole | 89 |
| 2 | 1-Octyne | Tosyl azide | 1-Tosyl-4-hexyl-1H-1,2,3-triazole | 85 |
| 3 | Cyclohexylacetylene | Tosyl azide | 1-Tosyl-4-cyclohexyl-1H-1,2,3-triazole | 92 |
| 4 | 3,3-Dimethyl-1-butyne | Tosyl azide | 1-Tosyl-4-(tert-butyl)-1H-1,2,3-triazole | 95 |
III. Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles
4-Sulfonyl-1,2,3-triazoles are another important class of compounds with recognized biological activities. A practical, room-temperature, aerobic copper-catalyzed three-component reaction has been developed for their synthesis.
Experimental Protocol: Synthesis of 4-Sulfonyl-1,2,3-triazoles
Materials:
-
Aromatic ketone (0.50 mmol)
-
Sodium sulfinate (1.00 mmol)
-
Organic azide (1.00 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.00 mmol)
-
Copper(II) chloride (CuCl₂) (10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Reaction vessel open to the air
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, combine the aromatic ketone (0.50 mmol), sodium sulfinate (1.00 mmol), organic azide (1.00 mmol), and DBU (1.00 mmol).
-
Add the CuCl₂/TMEDA catalyst (10 mol%).
-
Add DMSO (2 mL) as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.
-
The product can be isolated and purified using standard techniques such as extraction and flash chromatography.
Quantitative Data: Synthesis of 4-Sulfonyl-1,2,3-triazoles
The table below presents the yields for the synthesis of various 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles.
| Entry | Aromatic Ketone | Sodium Sulfinate | Organic Azide | Product | Yield (%) |
| 1 | Acetophenone | Sodium p-toluenesulfinate | Benzyl azide | 1-Benzyl-5-phenyl-4-(tosyl)-1H-1,2,3-triazole | 89 |
| 2 | 4'-Methylacetophenone | Sodium p-toluenesulfinate | Benzyl azide | 1-Benzyl-5-(p-tolyl)-4-(tosyl)-1H-1,2,3-triazole | 51 |
| 3 | 4'-Bromoacetophenone | Sodium p-toluenesulfinate | Benzyl azide | 1-Benzyl-5-(4-bromophenyl)-4-(tosyl)-1H-1,2,3-triazole | 64 |
| 4 | Naphthalen-2-yl(phenyl)methanone | Sodium p-toluenesulfinate | Benzyl azide | 1-Benzyl-5-(naphthalen-2-yl)-4-(tosyl)-1H-1,2,3-triazole | 71 |
IV. Applications in Drug Discovery
The combination of a triazole ring and a sulfonamide group has proven to be a successful strategy in designing potent and selective inhibitors of various enzymes.
Carbonic Anhydrase Inhibition
A series of 1,2,3-triazol-1-ylbenzenesulfonamide derivatives have been synthesized via Cu(I)-mediated click chemistry and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.
Key Findings:
-
Compounds were synthesized by reacting an azide-containing benzenesulfonamide with various aryl acetylenes.
-
Several derivatives exhibited high potency and selectivity for hCA II, an important target for antiglaucoma drugs.
-
Specifically, derivatives 3c and 3j displayed Kᵢ values of 2.8 and 3.8 nM against hCA II, respectively.
Antiparasitic Agents
Sulfonamide-1,2,3-triazole hybrids have been designed and synthesized as potential agents against Toxoplasma gondii.
Synthesis and Activity:
-
The compounds were synthesized via a copper-catalyzed 1,3-dipolar cycloaddition between propargyl alcohol and various sulfa drug-derived azides.
-
The resulting hybrids showed promising activity against the parasite.
Visualizations
Logical Workflow: From Sulfonyl Chloride to Bioactive Triazole
Caption: General workflow from sulfonyl chloride to a bioactive triazole.
Experimental Workflow: Synthesis of 1-Sulfonyl-1,2,3-triazoles
Caption: Step-by-step synthesis of 1-sulfonyl-1,2,3-triazoles via CuAAC.
Application Notes and Protocols for the Development of Kinase Inhibitors Using 4H-1,2,4-triazole-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to participate in various biological interactions. This application note details the use of 4H-1,2,4-triazole-3-sulfonyl chloride as a key reagent for the synthesis of a novel class of kinase inhibitors.
This document provides a comprehensive protocol for the synthesis of a representative kinase inhibitor, (Compound 1) , via the coupling of 4H-1,2,4-triazole-3-sulfonyl chloride with a suitable amine-containing fragment. Furthermore, it outlines a detailed protocol for evaluating the inhibitory activity of the synthesized compound using a luminescence-based kinase assay. The presented data, while illustrative, is representative of the potency and selectivity that can be achieved with this class of compounds.
Signaling Pathway Context: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention. Kinase inhibitors targeting key nodes in this pathway, such as PI3K, Akt, and mTOR, are of significant interest. The hypothetical inhibitor synthesized in this protocol is designed to target kinases within this critical pathway.
Experimental Protocols
Synthesis of a Representative Kinase Inhibitor (Compound 1)
This protocol describes the synthesis of a hypothetical kinase inhibitor, N-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-sulfonamide (Compound 1) , through the reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with 4-phenoxyaniline.
Materials:
-
4H-1,2,4-triazole-3-sulfonyl chloride
-
4-Phenoxyaniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-phenoxyaniline (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 4H-1,2,4-triazole-3-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, Compound 1 .
Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol outlines the procedure for determining the IC50 value of a test compound against a specific kinase using the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[1]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., PI3K, Akt, mTOR)
-
Substrate for the kinase
-
ATP
-
Test compound (e.g., Compound 1) dissolved in DMSO
-
Kinase buffer
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add kinase buffer to all wells.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase to all wells except the negative control.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other measurements.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The following tables present illustrative quantitative data for the hypothetical Compound 1 . This data is representative of what might be expected for a potent and selective kinase inhibitor from this chemical class and is intended for comparative purposes.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 1
| Kinase Target | IC50 (nM) |
| PI3Kα | 15 |
| PI3Kβ | 25 |
| PI3Kδ | 10 |
| PI3Kγ | 150 |
| mTOR | 8 |
| Akt1 | 50 |
| PDK1 | 800 |
| MEK1 | >10,000 |
| ERK2 | >10,000 |
Table 2: Cellular Activity of Compound 1
| Cell Line | Assay Type | IC50 (nM) |
| MCF-7 | Cell Proliferation | 120 |
| PC-3 | Cell Proliferation | 150 |
| A549 | Cell Proliferation | 200 |
| HUVEC | Cell Viability | >5,000 |
Conclusion
The use of 4H-1,2,4-triazole-3-sulfonyl chloride provides a versatile and efficient route to a novel class of sulfonamide-based kinase inhibitors. The straightforward synthetic protocol allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The representative data highlights the potential for developing potent and selective inhibitors targeting key signaling pathways implicated in disease. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers and drug development professionals to explore this promising chemical space. Further optimization of this scaffold could lead to the discovery of clinical candidates with improved therapeutic profiles.
References
Troubleshooting & Optimization
common side reactions with 4H-1,2,4-triazole-3-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4H-1,2,4-triazole-3-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with an amine is sluggish or incomplete. What are the possible causes and solutions?
A1: A sluggish or incomplete reaction when forming a sulfonamide from 4H-1,2,4-triazole-3-sulfonyl chloride and an amine can be due to several factors:
-
Insufficient Base: The reaction generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive. An acid scavenger, typically a non-nucleophilic organic base like triethylamine or diisopropylethylamine, is crucial. Ensure you are using at least one equivalent of base, and for weakly nucleophilic amines, an excess (1.5-2 equivalents) may be necessary.
-
Steric Hindrance: A sterically hindered amine or the sulfonyl chloride itself can slow down the reaction rate. In such cases, increasing the reaction temperature or prolonging the reaction time may be required.
-
Low Nucleophilicity of the Amine: Aromatic amines or amines with electron-withdrawing groups are less nucleophilic and will react more slowly. Higher temperatures and longer reaction times are often necessary for these substrates.
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be limited. Experiment with different aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) to ensure homogeneity.
Troubleshooting Steps:
-
Verify the amount of base used. Add an additional 0.5 equivalents if the reaction is stalled.
-
Increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential degradation.
-
If solubility is an issue, try a different solvent system.
Q2: I am observing a significant amount of a water-soluble byproduct and my yield of the desired sulfonamide is low. What is happening?
A2: The most likely cause is the hydrolysis of the 4H-1,2,4-triazole-3-sulfonyl chloride to the corresponding sulfonic acid. Sulfonyl chlorides are sensitive to moisture and will react with water to form sulfonic acids, which are typically highly soluble in aqueous media.[1]
Causes of Hydrolysis:
-
Wet Solvents or Reagents: Using solvents or amines that have not been adequately dried is a common source of water contamination.
-
Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce enough moisture to cause significant hydrolysis.
-
Incomplete Reaction: If the reaction with the amine is slow, the sulfonyl chloride has more time to react with any trace water present.
Preventative Measures & Solutions:
-
Use Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Ensure your amine is dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.
-
Reaction Order: Add the sulfonyl chloride slowly to the solution of the amine and base. This ensures the amine is available to react preferentially over any trace water.[2]
Q3: My purification is complicated by a byproduct with a similar polarity to my desired sulfonamide. What could this be?
A3: A common byproduct with similar polarity to the target sulfonamide is a bis-sulfonamide. This occurs when a primary amine (R-NH₂) is di-sulfonated, leading to the formation of R-N(SO₂-Triazole)₂.
Conditions Favoring Bis-Sulfonamide Formation:
-
Excess Sulfonyl Chloride: Using a significant excess of 4H-1,2,4-triazole-3-sulfonyl chloride can drive the reaction towards di-sulfonylation.
-
Strongly Basic Conditions: The presence of a strong base can deprotonate the initially formed sulfonamide (R-NH-SO₂-Triazole), making it nucleophilic enough to react with another molecule of the sulfonyl chloride.
Troubleshooting and Prevention:
-
Stoichiometry Control: Use a 1:1 or slight excess of the amine to the sulfonyl chloride.
-
Controlled Addition: Add the sulfonyl chloride dropwise to the amine solution to avoid localized high concentrations of the sulfonylating agent.
-
Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) which is less likely to promote the deprotonation of the sulfonamide product.
Q4: I am using an alcohol as a nucleophile to form a sulfonate ester, but the reaction is not working well. What are some potential issues?
A4: While sulfonyl chlorides react with alcohols to form sulfonate esters, the reactivity can be lower compared to amines.[1][3]
Potential Issues:
-
Lower Nucleophilicity of Alcohols: Alcohols are generally less nucleophilic than amines, leading to slower reaction rates.
-
Side Reaction with Base: The base used to scavenge HCl can also react with the alcohol to form an alkoxide. While the alkoxide is a better nucleophile, its concentration may be low depending on the pKa of the alcohol and the base used.
-
Competing Hydrolysis: Due to the slower reaction rate with alcohols, hydrolysis of the sulfonyl chloride can become a more significant side reaction if moisture is present.
Solutions:
-
Use a Stronger Base: A stronger, non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the alcohol to form the more reactive alkoxide in a separate step before adding the sulfonyl chloride. This should be done with caution and under strictly anhydrous conditions.
-
Catalyst: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
-
Anhydrous Conditions: As with amine reactions, ensuring strictly anhydrous conditions is critical to prevent hydrolysis.
Summary of Common Side Reactions
| Side Reaction | Side Product | Favorable Conditions | Prevention/Troubleshooting |
| Hydrolysis | 4H-1,2,4-triazole-3-sulfonic acid | Presence of water in solvents or reagents; atmospheric moisture. | Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere. |
| Bis-sulfonylation | Di-sulfonated amine | Use of excess sulfonyl chloride with a primary amine; strongly basic conditions. | Control stoichiometry carefully; slow addition of sulfonyl chloride; use a hindered base. |
| Reaction with Alcoholic Solvents | Sulfonate ester of the solvent | Using an alcohol (e.g., methanol, ethanol) as the reaction solvent. | Use aprotic solvents like DCM, THF, or acetonitrile. |
| N-Sulfonylation of the Triazole Ring | Isomeric sulfonamide | Potentially favored under certain basic conditions or with specific catalysts, though less common. | Characterize the product carefully to confirm the site of sulfonylation. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide:
-
To a solution of the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar), add a solution of 4H-1,2,4-triazole-3-sulfonyl chloride (1.0-1.1 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main reaction and common side reaction pathways.
Caption: Troubleshooting workflow for common experimental issues.
References
Technical Support Center: Purification of Products from 4H-1,2,4-Triazole-3-sulfonyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 4H-1,2,4-triazole-3-sulfonyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving 4H-1,2,4-triazole-3-sulfonyl chloride?
A1: The most common impurities include unreacted starting materials, the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride, and potential side products from reactions with difunctional nucleophiles. The hydrolysis of sulfonyl chlorides is a well-documented process that can occur in the presence of water.[1][2][3][4]
Q2: My product is a sulfonamide derived from 4H-1,2,4-triazole-3-sulfonyl chloride. What is a good starting point for purification?
A2: For sulfonamide derivatives, a typical purification strategy involves an initial aqueous workup to remove water-soluble impurities, followed by either recrystallization or column chromatography. The choice between these methods will depend on the physical state and purity of the crude product. Many triazole derivatives can be purified using chromatography.[5][6]
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification process.[7] It allows for the rapid assessment of fraction purity during column chromatography and can help in selecting appropriate solvent systems for both chromatography and recrystallization. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of purity.[8][9][10]
Q4: Are there any specific safety precautions I should take when working with 4H-1,2,4-triazole-3-sulfonyl chloride and its derivatives?
A4: 4H-1,2,4-triazole-3-sulfonyl chloride is a reactive compound and should be handled with care in a well-ventilated fume hood. It is classified as a corrosive substance.[11] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The hydrolysis of sulfonyl chlorides can produce acidic byproducts.[1][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oily or Gummy Crude Product | The product may be impure, leading to a depressed melting point or the presence of residual solvent. | 1. Attempt to precipitate the product by triturating with a non-polar solvent (e.g., hexanes or diethyl ether). 2. If trituration fails, proceed with column chromatography to isolate the pure compound. |
| Product is Contaminated with 4H-1,2,4-Triazole-3-sulfonic Acid | Hydrolysis of the starting sulfonyl chloride during the reaction or workup. | 1. Perform a liquid-liquid extraction with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. Ensure your desired product is stable to these conditions. 2. If the product is base-sensitive, silica gel column chromatography can effectively separate the more polar sulfonic acid from the desired product. |
| Difficulty in Achieving Crystallization | The chosen solvent system is not ideal, or persistent impurities are inhibiting crystal formation. | 1. Experiment with a variety of solvent systems for recrystallization (see Table 2). A co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. 2. If the product remains oily, purify by column chromatography and then attempt recrystallization of the purified material. |
| Multiple Spots on TLC After Purification | Incomplete separation during chromatography or decomposition of the product on silica gel. | 1. Optimize the mobile phase for column chromatography to achieve better separation between the product and impurities. A shallower solvent gradient may be necessary. 2. If product decomposition is suspected, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Low Recovery After Column Chromatography | The product may be highly polar and strongly adsorbed to the silica gel, or it may be partially soluble in the mobile phase. | 1. Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to a dichloromethane or ethyl acetate mobile phase can be effective. 2. Ensure that the fractions are not being collected too broadly, which can lead to the loss of product in mixed fractions. |
Experimental Protocols
Protocol 1: General Workup Procedure
-
Upon completion of the reaction, quench the reaction mixture as appropriate (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
If the product is in an organic solvent, wash the organic layer sequentially with water and brine.
-
To remove the sulfonic acid impurity, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Select an appropriate solvent system: Use TLC to determine a mobile phase that gives good separation and a retention factor (Rf) of approximately 0.2-0.4 for the desired product. Common solvent systems for triazole derivatives are mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[6][13]
-
Pack the column: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat top surface.
-
Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elute the column: Begin elution with the least polar mobile phase, gradually increasing the polarity as needed to move the product down the column.
-
Collect and analyze fractions: Collect fractions and monitor their composition by TLC.
-
Isolate the product: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Choose a suitable solvent: The ideal solvent should dissolve the product when hot but not when cold. The impurities should be either insoluble in the hot solvent or soluble in the cold solvent.[14][15][16]
-
Dissolve the crude product: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the product is completely dissolved.
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallize the product: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.
-
Isolate the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the product: Dry the crystals in a vacuum oven to remove any remaining solvent.
Quantitative Data Summary
Table 1: Typical Mobile Phases for Column Chromatography of Triazole Derivatives
| Product Polarity | Recommended Mobile Phase | Gradient Profile |
| Low to Medium | Hexane / Ethyl Acetate | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate. |
| Medium to High | Dichloromethane / Methanol | Start with 100% Dichloromethane, gradually increase to 10% Methanol. |
| High | Ethyl Acetate / Methanol | Start with 100% Ethyl Acetate, gradually increase to 20% Methanol. |
Table 2: Common Solvents for Recrystallization of Triazole Derivatives
| Solvent | Polarity | Comments |
| Ethanol | Polar Protic | Often a good choice for sulfonamides. |
| Isopropanol | Polar Protic | Similar to ethanol, but less volatile. |
| Ethyl Acetate | Polar Aprotic | Good for a wide range of polarities. |
| Acetonitrile | Polar Aprotic | Can be effective for moderately polar compounds. |
| Toluene | Non-polar | Useful for less polar derivatives. |
| Water | Very Polar | Can be used as a co-solvent with a miscible organic solvent like ethanol to induce crystallization. |
Visualizations
Caption: General experimental workflow for the purification of products from 4H-1,2,4-triazole-3-sulfonyl chloride reactions.
Caption: Troubleshooting flowchart for the purification of reaction products.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Terconazole - Wikipedia [en.wikipedia.org]
- 6. EP0421210A2 - Triazole compounds, their production and use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. 4H-1,2,4-Triazole-3-sulfonyl chloride | 6461-29-6 [sigmaaldrich.com]
- 12. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 13. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
Technical Support Center: Optimizing Sulfonamide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis.
Troubleshooting Guide
This section addresses common issues encountered during sulfonamide synthesis in a question-and-answer format.
Question: My sulfonamide synthesis reaction is showing low to no product yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in sulfonamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
1. Reagent Quality and Handling:
-
Sulfonyl Chloride Stability: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive under standard conditions.[1] Ensure you are using a fresh or properly stored sulfonyl chloride.
-
Amine Nucleophilicity: The reactivity of the amine is critical. Electron-deficient amines exhibit poor reactivity, which can significantly hamper the reaction.[2] Conversely, highly reactive amines might lead to side reactions.
-
Solvent Purity: Ensure the use of anhydrous solvents, as water can react with the sulfonyl chloride.[3]
2. Reaction Conditions:
-
Base Selection: A base is typically required to neutralize the HCl generated during the reaction.[3][4] Common bases include pyridine and triethylamine.[3][4] The choice of base can influence the reaction rate and outcome.[5] If the amine starting material is inexpensive and easily removable, using it in excess (around 2 equivalents) can serve as both a reactant and an acid scavenger, eliminating the need for an additional base.[4]
-
Temperature: While many sulfonamide syntheses proceed at room temperature, some reactions may require heating to overcome activation barriers, especially with less reactive starting materials.[6] Conversely, for highly exothermic reactions, cooling to 0 °C during the addition of reagents can prevent side reactions.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to product degradation or the formation of byproducts.
3. Alternative Synthetic Strategies:
If optimizing the above parameters fails to improve the yield, consider alternative synthetic routes:
-
Microwave-Assisted Synthesis: This method can often accelerate the reaction and improve yields.[3][7]
-
Catalytic Methods: Various transition-metal-catalyzed methods have been developed, such as palladium-catalyzed chlorosulfonylation of arylboronic acids or copper-catalyzed aminosulfonylation.[2][8][9] These can offer milder reaction conditions and broader functional group tolerance.
-
Starting Material Variation: Instead of sulfonyl chlorides, consider using sulfonyl fluorides, sulfonic acids, or thiols as starting materials, which may be more suitable for your specific substrate.[7][10][11]
Below is a troubleshooting workflow to address low reaction yield:
Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.
Question: I am observing significant byproduct formation in my reaction mixture, making purification difficult. What are the common side reactions and how can I minimize them?
Answer:
Byproduct formation is a common challenge in sulfonamide synthesis. Understanding the potential side reactions is key to minimizing them.
1. Common Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, sulfonyl chlorides can react with residual water to form sulfonic acids.[1]
-
Double Sulfonylation of Primary Amines: Primary amines can potentially react with two molecules of the sulfonyl chloride, especially if the amine is used in excess or under harsh conditions.
-
Polymerization: If the amine is not protected in molecules containing other reactive groups, polymerization can occur.[12]
-
Side Reactions with the Base: The choice of base can sometimes lead to undesired reactions. For instance, pyridine can act as a nucleophilic catalyst, which might be beneficial in some cases but could lead to byproducts in others.
2. Strategies for Minimizing Byproducts:
-
Protecting Groups: For complex molecules with multiple functional groups, using protecting groups for sensitive functionalities is crucial.[5][13][14] For example, protecting an amine with an acetyl group can prevent it from reacting with the sulfonyl chloride.[12]
-
Controlled Reagent Addition: Adding the sulfonyl chloride dropwise to the cooled reaction mixture (0 °C) can help control the reaction rate and minimize side reactions.[3]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is essential. Using a slight excess of the amine (e.g., 1.1 equivalents) can ensure complete consumption of the sulfonyl chloride without leading to excessive double sulfonylation.
-
Purification Techniques: If byproducts are unavoidable, effective purification is necessary. Flash column chromatography on silica gel is a common and effective method.[3] Recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) can also yield pure sulfonamide.[3]
The following diagram illustrates the decision-making process for managing side reactions:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 10. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 11. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
stability and decomposition of 4H-1,2,4-triazole-3-sulfonyl chloride
Technical Support Center: 4H-1,2,4-Triazole-3-Sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4H-1,2,4-triazole-3-sulfonyl chloride. The information provided is based on the general chemical properties of sulfonyl chlorides and triazole compounds.
Frequently Asked Questions (FAQs)
1. How should I properly store and handle 4H-1,2,4-triazole-3-sulfonyl chloride?
4H-1,2,4-triazole-3-sulfonyl chloride is a moisture-sensitive compound and should be handled with care to prevent decomposition.[1][2][3]
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is 2-8°C. It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[2][3]
-
Handling: Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Avoid inhalation of dust or vapors. Use dry glassware and solvents to prevent hydrolysis.
2. What are the visual signs of decomposition of 4H-1,2,4-triazole-3-sulfonyl chloride?
While specific data for this compound is limited, general signs of decomposition for sulfonyl chlorides include:
-
Change in Appearance: The solid may become discolored, clumpy, or develop a sticky appearance due to hydrolysis.
-
Odor: A sharp, acidic odor may become more pronounced due to the formation of hydrochloric acid upon reaction with moisture.[1]
-
Partial Solubility in Non-Polar Solvents: The hydrolyzed product (sulfonic acid) will be insoluble in non-polar organic solvents.
3. What are the likely decomposition products of 4H-1,2,4-triazole-3-sulfonyl chloride?
The primary decomposition pathway is the hydrolysis of the sulfonyl chloride group upon exposure to water or moisture. This reaction yields 4H-1,2,4-triazole-3-sulfonic acid and hydrochloric acid.[1]
4. My reaction with 4H-1,2,4-triazole-3-sulfonyl chloride is not proceeding as expected. What could be the issue?
Several factors could contribute to poor reaction outcomes:
-
Reagent Decomposition: The 4H-1,2,4-triazole-3-sulfonyl chloride may have degraded due to improper storage or handling.
-
Presence of Moisture: Trace amounts of water in the reaction mixture can hydrolyze the sulfonyl chloride, reducing the yield of the desired product.
-
Incompatible Solvents or Reagents: The use of protic solvents (e.g., alcohols, water) or basic reagents can lead to side reactions with the sulfonyl chloride.
-
Reaction Temperature: Some reactions involving sulfonyl chlorides can be sensitive to temperature.
5. Can I use 4H-1,2,4-triazole-3-sulfonyl chloride in aqueous or protic solvents?
It is generally not recommended to use sulfonyl chlorides in aqueous or protic solvents due to their rapid hydrolysis.[1] If the reaction conditions necessitate the use of such solvents, the sulfonyl chloride should be added slowly, and an excess of the reagent may be required to compensate for decomposition.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Formation
| Potential Cause | Troubleshooting Step |
| Decomposed starting material | Verify the quality of the 4H-1,2,4-triazole-3-sulfonyl chloride. If decomposition is suspected, use a fresh batch. |
| Presence of moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Suboptimal reaction conditions | Optimize the reaction temperature and time. Consider using a non-nucleophilic base to scavenge the HCl byproduct. |
| Incorrect stoichiometry | Re-evaluate the molar ratios of the reactants. An excess of the amine or sulfonyl chloride may be necessary. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Side reactions with the solvent | Use an inert, anhydrous solvent such as dichloromethane, chloroform, or acetonitrile. |
| Reaction with the triazole ring | While the triazole ring is generally stable, under certain conditions, it may participate in side reactions. Analyze byproducts by LC-MS or NMR to identify their structures. |
| Impurities in starting materials | Check the purity of all reactants. Purify if necessary. |
Experimental Protocols
Protocol 1: Qualitative Test for Decomposition
-
Visual Inspection: Observe the physical appearance of the 4H-1,2,4-triazole-3-sulfonyl chloride. Note any discoloration or change in texture.
-
Solubility Test: Add a small amount of the compound to a dry, non-polar organic solvent (e.g., hexane or toluene). Pure sulfonyl chloride should be soluble. The presence of an insoluble solid may indicate the formation of the corresponding sulfonic acid due to hydrolysis.
-
Reaction with Water: Carefully add a small amount of the compound to a test tube containing water. A vigorous reaction with the evolution of gas (HCl) is indicative of an active sulfonyl chloride.[1]
Protocol 2: General Procedure for Sulfonamide Synthesis
-
Under an inert atmosphere (N₂ or Ar), dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4H-1,2,4-triazole-3-sulfonyl chloride in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Recommended workflow for handling 4H-1,2,4-triazole-3-sulfonyl chloride.
References
Technical Support Center: 4H-1,2,4-triazole-3-sulfonyl chloride
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of experiments involving 4H-1,2,4-triazole-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4H-1,2,4-triazole-3-sulfonyl chloride?
A1: 4H-1,2,4-triazole-3-sulfonyl chloride is a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is corrosive and can cause severe skin burns and eye damage.[2] Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the recommended storage conditions for 4H-1,2,4-triazole-3-sulfonyl chloride?
A2: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, temperatures between 2-8°C under an inert atmosphere are recommended.[2] Some suppliers suggest even lower temperatures of -20°C for extended storage periods.[3]
Q3: What materials are incompatible with 4H-1,2,4-triazole-3-sulfonyl chloride?
A3: This compound is incompatible with strong oxidizing agents.[1][4][5] Contact with such materials should be avoided to prevent vigorous or hazardous reactions. It is also sensitive to moisture, which can lead to decomposition.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: When handling 4H-1,2,4-triazole-3-sulfonyl chloride, it is mandatory to wear protective gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, and if ventilation is inadequate, respiratory protection should be used.[1]
Q5: What should I do in case of accidental exposure?
A5: In case of skin contact, immediately wash with plenty of soap and water and remove contaminated clothing.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] If inhaled, move the person to fresh air.[1] In all cases of exposure, seek immediate medical advice.[1]
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments with 4H-1,2,4-triazole-3-sulfonyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Compound appears discolored or has an unusual odor | Decomposition due to improper storage (exposure to moisture or high temperatures). | Do not use the compound. Dispose of it according to your institution's hazardous waste disposal procedures. |
| Low or no reactivity in a sulfonylation reaction | - The compound has degraded.- Reaction conditions are not optimal.- The nucleophile is not sufficiently reactive. | - Use a fresh bottle of the sulfonyl chloride.- Ensure the reaction is performed under anhydrous conditions.- Consider using a stronger base or a more nucleophilic solvent. |
| Difficulty dissolving the compound | The chosen solvent is not appropriate. | Refer to solubility data if available. If not, perform small-scale solubility tests with a range of anhydrous aprotic solvents (e.g., THF, DCM, acetonitrile). |
| Formation of multiple byproducts | - Reaction temperature is too high.- The nucleophile is reacting at multiple sites.- Presence of water leading to hydrolysis of the sulfonyl chloride. | - Lower the reaction temperature.- Use a protecting group strategy for the nucleophile.- Ensure all glassware is oven-dried and use anhydrous solvents. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol outlines a general procedure for the reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
4H-1,2,4-triazole-3-sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous pyridine or other suitable anhydrous non-protic solvent (e.g., THF, DCM)
-
Anhydrous base (e.g., triethylamine, if not using pyridine)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 4H-1,2,4-triazole-3-sulfonyl chloride (1.0-1.2 equivalents) in a minimal amount of anhydrous pyridine.
-
Slowly add the sulfonyl chloride solution to the cooled amine solution dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. A typical reaction might be stirred for 16 hours at 20°C.[6]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of ice-water.[6]
-
The resulting precipitate can be collected by filtration, washed with water, and dried.[6]
-
Further purification can be achieved by recrystallization or column chromatography.
Visual Guides
Caption: Workflow for a typical sulfonamide synthesis reaction.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. aksci.com [aksci.com]
- 2. 4H-1,2,4-Triazole-3-sulfonyl chloride | 6461-29-6 [sigmaaldrich.com]
- 3. 281221-69-0|5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride|5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride|-范德生物科技公司 [bio-fount.com]
- 4. 去草净_MSDS_用途_密度_去草净CAS号【886-50-0】_化源网 [chemsrc.com]
- 5. Sodium oxalate | CAS#:62-76-0 | Chemsrc [chemsrc.com]
- 6. US9296732B2 - Substituted benzamides and their uses - Google Patents [patents.google.com]
troubleshooting low yields in reactions with 4H-1,2,4-triazole-3-sulfonyl chloride
Welcome to the technical support center for 4H-1,2,4-triazole-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during reactions with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the stability and proper storage condition for 4H-1,2,4-triazole-3-sulfonyl chloride?
A1: 4H-1,2,4-triazole-3-sulfonyl chloride is a sulfonyl chloride derivative. Like most sulfonyl chlorides, it is sensitive to moisture and can undergo hydrolysis to the corresponding sulfonic acid.[1] To ensure its reactivity, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place, typically at 2-8°C.
Q2: What are the primary applications of 4H-1,2,4-triazole-3-sulfonyl chloride in synthesis?
A2: The primary application is the synthesis of N-substituted sulfonamides. The sulfonyl chloride group is a reactive site that readily couples with primary and secondary amines to form a stable sulfonamide bond. The resulting 1,2,4-triazole-sulfonamide core is a key scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2][3]
Q3: In what solvents is 4H-1,2,4-triazole-3-sulfonyl chloride soluble?
A3: It is typically soluble in a range of anhydrous aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. Protic solvents like water or alcohols should be avoided as they can react with the sulfonyl chloride group.
Q4: Why is a base required for sulfonamide formation reactions?
A4: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). A base, typically a non-nucleophilic amine like triethylamine (TEA) or pyridine, is required to neutralize this acid. Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Troubleshooting Guide for Low Reaction Yields
Low yields in sulfonamide synthesis using 4H-1,2,4-triazole-3-sulfonyl chloride are a common issue. The following guide addresses the most frequent problems and provides systematic solutions.
Problem 1: Low to No Conversion of Starting Materials
| Potential Cause | Suggested Solutions & Explanations |
| Degradation of Sulfonyl Chloride | The sulfonyl chloride is highly susceptible to hydrolysis from atmospheric moisture. Solution: 1. Purchase fresh reagent and use it promptly. 2. Store the reagent under an inert atmosphere (N₂ or Ar) in a desiccator. 3. Handle the reagent quickly in a dry environment (e.g., glove box) and use anhydrous solvents and glassware. |
| Suboptimal Base | The choice and amount of base are critical. An insufficient amount will not neutralize the HCl produced, while a highly nucleophilic base could compete with the amine. Solution: 1. Use at least 2 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). For less reactive amines, pyridine can be used as both a base and a solvent. 2. Ensure the base is dry and of high purity. |
| Low Amine Nucleophilicity | Sterically hindered or electron-deficient (aromatic) amines are less reactive and may require more forcing conditions. Solution: 1. Increase the reaction temperature. Gentle heating (40-60°C) can often improve yields. 2. Extend the reaction time. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. 3. For particularly unreactive amines, consider using a more polar aprotic solvent like DMF or DMA to better solvate the reactants. |
| Incorrect Reaction Temperature | Reactions are often started at 0°C to control the initial exothermic reaction, but this temperature may be too low for the reaction to proceed to completion. Solution: 1. Set up the reaction at 0°C and then allow it to slowly warm to room temperature. 2. If no conversion is observed at room temperature, gently heat the reaction and monitor its progress. |
Problem 2: Complex Product Mixture / Significant Side Products
| Potential Cause | Suggested Solutions & Explanations |
| Hydrolysis of Sulfonyl Chloride | The most common side product is the corresponding 4H-1,2,4-triazole-3-sulfonic acid, formed by reaction with trace water. This side product can complicate purification. Solution: Rigorously dry all solvents, reagents (amine and base), and glassware before use. Perform the reaction under a strictly inert atmosphere. |
| Di-sulfonylation of Primary Amine | If an excess of sulfonyl chloride is used with a primary amine, a di-sulfonylated product may form. Solution: 1. Use a slight excess (1.1-1.2 equivalents) of the amine relative to the sulfonyl chloride. 2. Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base to maintain a low concentration of the electrophile. |
| Reaction with Solvent | Certain solvents can react with sulfonyl chlorides under specific conditions. Solution: Use common, inert aprotic solvents like DCM, THF, or acetonitrile. Avoid using potentially reactive solvents unless validated by literature for this type of reaction. |
Quantitative Data Summary
While specific yield data for reactions using 4H-1,2,4-triazole-3-sulfonyl chloride is sparse in the literature, the following table summarizes yields for the synthesis of various triazole-sulfonamide and sulfonyl-triazole compounds. This data highlights the variability of yields based on substituents and reaction conditions, reinforcing the need for careful optimization.
| Product Type | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| 1-Sulfonyl-1,2,3-triazole | Tosyl azide, Phenylacetylene | CuSO₄/NaAsc, H₂O | 85 | [4] |
| 1-Sulfonyl-1,2,3-triazole | Tosyl azide, Phenylacetylene | CuTC, H₂O | 95 | [4] |
| N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | N/A | CHCl₃, then CH₃CN | 21 | [2] |
| 1-((4-Butylphenyl)sulfonyl)-N³-(4-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | N/A | Column chromatography | 25 | [2] |
| 4-Sulfonyl-1,5-disubstituted-1,2,3-triazole | Acetophenone, Sodium p-toluenesulfinate, Phenyl azide | CuCl₂/TMEDA, DMSO, Air | 89 | [5][6][7] |
| 4-Sulfonyl-1,5-disubstituted-1,2,3-triazole | 4-Chloroacetophenone, Sodium p-toluenesulfinate, Phenyl azide | CuCl₂/TMEDA, DMSO, Air | 34 | [5][6][7] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general starting point for the reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with a generic primary or secondary amine.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents (e.g., Dichloromethane - DCM) and reagents (e.g., Triethylamine - TEA) are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.1 mmol).
-
Dissolve the amine in anhydrous DCM (5 mL).
-
Add anhydrous TEA (2.2 mmol, 2.0 equivalents).
-
Cool the mixture to 0°C in an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve 4H-1,2,4-triazole-3-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirring amine/TEA mixture over 15-20 minutes.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 4-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding 1M HCl (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Reaction Pathway vs. Side Reaction
Caption: Desired reaction pathway versus hydrolysis side reaction.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
incompatible reagents with 4H-1,2,4-triazole-3-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4H-1,2,4-triazole-3-sulfonyl chloride. The information is designed to help anticipate and resolve issues related to reagent incompatibility during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with 4H-1,2,4-triazole-3-sulfonyl chloride?
A1: 4H-1,2,4-triazole-3-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is also corrosive to metals. Due to its reactivity, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn.
Q2: What are the recommended storage conditions for 4H-1,2,4-triazole-3-sulfonyl chloride?
A2: To maintain its stability and reactivity, 4H-1,2,4-triazole-3-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). This minimizes degradation from moisture and atmospheric components.
Q3: Can I use protic solvents like ethanol or methanol in my reaction with 4H-1,2,4-triazole-3-sulfonyl chloride?
A3: It is generally not recommended to use protic solvents such as alcohols unless they are intended to be a reactant. 4H-1,2,4-triazole-3-sulfonyl chloride will react with alcohols to form the corresponding sulfonic esters. If a reaction with another nucleophile is desired, the use of a protic solvent will lead to a competitive side reaction, reducing the yield of your target molecule. Anhydrous aprotic solvents are preferred for reactions where the sulfonyl chloride is intended to react with other nucleophiles.
Q4: My reaction is not proceeding as expected, and I suspect the 4H-1,2,4-triazole-3-sulfonyl chloride has degraded. How can I assess its quality?
A4: Degradation of 4H-1,2,4-triazole-3-sulfonyl chloride typically occurs through hydrolysis to the corresponding sulfonic acid. You can check for the presence of the sulfonic acid impurity using techniques like NMR spectroscopy (presence of a broad acidic proton) or by observing a change in the physical state of the material (e.g., becoming sticky or clumpy). To ensure the best results, it is recommended to use a fresh or properly stored batch of the reagent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired sulfonamide or sulfonate ester. | Reagent Degradation: The 4H-1,2,4-triazole-3-sulfonyl chloride may have hydrolyzed due to improper storage or handling. | - Use a fresh vial of the reagent. - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Competitive Reactions: Presence of water or other nucleophilic impurities in the reaction mixture. | - Use anhydrous solvents and reagents. - Purify starting materials to remove nucleophilic impurities. | |
| Formation of multiple unexpected byproducts. | Reaction with Solvent: If a nucleophilic solvent (e.g., alcohol) was used, it may have reacted with the sulfonyl chloride. | - Switch to a non-reactive, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). |
| Presence of a Base: The base used may be too strong or not suitable for the reaction, leading to side reactions or decomposition. | - Consider using a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). | |
| Exothermic reaction or gas evolution upon addition of a reagent. | Incompatible Reagent: The added reagent is likely highly reactive with the sulfonyl chloride. | - Immediately cease addition of the reagent. - If safe to do so, cool the reaction vessel in an ice bath. - Refer to the Incompatible Reagents section below and the provided workflow for handling incompatibilities. |
| Difficulty in purifying the final product. | Residual Sulfonic Acid: The hydrolyzed form of the starting material can complicate purification. | - During aqueous work-up, wash the organic layer with a dilute sodium bicarbonate solution to remove acidic impurities. - Employ column chromatography for purification. |
Incompatible Reagents with 4H-1,2,4-triazole-3-sulfonyl chloride
The sulfonyl chloride group is a potent electrophile, making 4H-1,2,4-triazole-3-sulfonyl chloride incompatible with a range of nucleophilic and basic reagents. The 1,2,4-triazole ring is generally stable but can react under harsh conditions.
| Reagent Class | Specific Examples | Potential Outcome | Severity |
| Water/Moisture | Water, atmospheric moisture | Hydrolysis to 4H-1,2,4-triazole-3-sulfonic acid and HCl gas. | High |
| Alcohols | Methanol, ethanol, isopropanol | Formation of sulfonic esters and HCl gas. | High |
| Amines | Primary and secondary amines, ammonia | Formation of sulfonamides and HCl gas. This is often the desired reaction, but uncontrolled addition can be hazardous. | High |
| Strong Bases | Sodium hydroxide, potassium hydroxide, alkoxides | Rapid and potentially violent reaction, leading to decomposition and salt formation. | High |
| Strong Oxidizing Agents | Peroxides, permanganates, nitrates | The 1,2,4-triazole ring may be susceptible to oxidation, potentially leading to ring-opening or decomposition. | Moderate |
| Strong Reducing Agents | Metal hydrides (e.g., NaBH₄, LiAlH₄) | The sulfonyl chloride group can be reduced. The triazole ring may also be susceptible to reduction under harsh conditions. | Moderate |
| Strong Acids | Concentrated sulfuric acid, nitric acid | While the 1,2,4-triazole ring is generally stable in acid[1][2], strong acids at elevated temperatures could promote decomposition. | Low to Moderate |
Experimental Protocols
General Protocol for Quenching Excess 4H-1,2,4-triazole-3-sulfonyl chloride
This protocol describes a safe method for quenching unreacted 4H-1,2,4-triazole-3-sulfonyl chloride at the end of a reaction.
Materials:
-
Reaction mixture containing excess 4H-1,2,4-triazole-3-sulfonyl chloride
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane or THF)
-
A suitable quenching agent: isopropanol or a dilute solution of a secondary amine (e.g., diethylamine) in an aprotic solvent.
-
Saturated aqueous sodium bicarbonate solution
-
Ice bath
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Ensure the reaction vessel is cooled in an ice bath to control any potential exotherm.
-
Slowly, and with stirring, add the quenching agent dropwise to the reaction mixture.
-
For alcohol quench: Add isopropanol. The reaction will produce the corresponding sulfonate ester and HCl.
-
For amine quench: Add a solution of a secondary amine (e.g., diethylamine) in the reaction solvent. This will form a sulfonamide and the corresponding ammonium hydrochloride salt.
-
-
Monitor the reaction for any signs of an exotherm or gas evolution. Maintain the temperature below 20°C.
-
Once the addition of the quenching agent is complete, allow the mixture to stir for an additional 30 minutes at 0-5°C to ensure all the sulfonyl chloride has reacted.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the HCl produced during the quenching reaction. Be cautious as CO₂ evolution may occur.
-
Proceed with the standard aqueous work-up and extraction of your desired product.
Visualizing Incompatibility Management
The following diagram illustrates a logical workflow for identifying and managing potential incompatibilities with 4H-1,2,4-triazole-3-sulfonyl chloride.
References
Technical Support Center: Regioselectivity in 4H-1,2,4-Triazole-3-Sulfonyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4H-1,2,4-triazole-3-sulfonyl chloride. The focus is on improving the regioselectivity of N-sulfonylation reactions to achieve the desired N2 or N4 substituted products.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of sulfonylation on the 4H-1,2,4-triazole ring?
The 4H-1,2,4-triazole ring has two nucleophilic nitrogen atoms, N2 and N4, that can be sulfonylated. The reaction with 4H-1,2,4-triazole-3-sulfonyl chloride can therefore lead to a mixture of two regioisomers: the N2-sulfonylated and the N4-sulfonylated product.
Q2: What are the key factors influencing the regioselectivity (N2 vs. N4 substitution) of the sulfonylation reaction?
The regioselectivity of the sulfonylation of 4H-1,2,4-triazole is primarily influenced by a combination of steric and electronic effects, as well as the reaction conditions. Key factors include:
-
Steric Hindrance: The substituent at the 4-position of the triazole ring can sterically hinder the approach of the sulfonyl chloride to the adjacent N2 position, thereby favoring substitution at the less hindered N4 position.
-
Electronic Effects: The electronic nature of the substituent at the 4-position influences the nucleophilicity of the N2 and N4 nitrogens. Electron-donating groups can enhance the nucleophilicity of the ring nitrogens, while electron-withdrawing groups can decrease it.
-
Reaction Conditions:
-
Base: The choice of base can significantly impact the regioselectivity. Bulky bases may preferentially deprotonate the more accessible N4-proton, leading to the N4-sulfonylated product.
-
Solvent: The polarity of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting the final product ratio.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the regioselective outcome.
-
Q3: How can I analytically distinguish between the N2- and N4-sulfonylated isomers?
The N2- and N4-sulfonylated isomers can be distinguished using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for isomer differentiation. The chemical shifts of the triazole ring protons and carbons will be different for the two isomers due to the different electronic environments. 2D NMR techniques like HMBC and NOESY can provide further structural confirmation.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination of the isomers.
-
Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns might differ, providing clues to the substitution pattern.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of N2 and N4 isomers) | Steric effects of the 4-substituent are not dominant. | - If the N4-isomer is desired, consider using a bulkier sulfonylating agent if possible, or a bulkier base to favor deprotonation at the N4 position. - To favor the N2-isomer, a less sterically demanding sulfonyl chloride and a smaller base might be beneficial. |
| Inappropriate base selection. | - To favor N4-sulfonylation, try using a bulky, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered amine like 2,6-lutidine. - For potential N2-selectivity, a smaller inorganic base like potassium carbonate or sodium hydride could be explored, although this may also lead to mixtures. | |
| Solvent polarity is not optimal. | - Experiment with a range of solvents with varying polarities (e.g., aprotic polar solvents like DMF or acetonitrile, and nonpolar solvents like toluene or dichloromethane) to investigate the effect on regioselectivity. | |
| Reaction temperature is too high. | - Lowering the reaction temperature may favor the kinetically controlled product, which could be one of the regioisomers. | |
| Low Yield of Desired Isomer | Decomposition of starting material or product. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. - Lower the reaction temperature. |
| Suboptimal reaction time. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid over-reaction or decomposition. | |
| Difficulty in Separating Isomers | Similar polarity of the N2 and N4 isomers. | - Optimize chromatographic conditions (e.g., try different solvent systems for column chromatography, or use preparative HPLC). - Consider derivatization of the isomer mixture to facilitate separation, followed by removal of the derivatizing group. |
Data Presentation
Table 1: Hypothetical Influence of Reaction Parameters on the N2:N4 Regioselective Ratio in the Sulfonylation of a 4-Substituted-4H-1,2,4-triazole.
Disclaimer: The following data is illustrative and intended to demonstrate the potential effects of reaction parameters on regioselectivity. Actual results will vary depending on the specific substrates and conditions used.
| Entry | 4-Substituent (R) | Base | Solvent | Temperature (°C) | N2:N4 Ratio (Hypothetical) |
| 1 | Methyl | K₂CO₃ | DMF | 25 | 60:40 |
| 2 | Methyl | DBU | Toluene | 0 | 20:80 |
| 3 | Isopropyl | K₂CO₃ | DMF | 25 | 30:70 |
| 4 | Isopropyl | DBU | Toluene | 0 | 10:90 |
| 5 | Phenyl | K₂CO₃ | Acetonitrile | 50 | 50:50 |
| 6 | Phenyl | 2,6-Lutidine | Dichloromethane | -20 | 15:85 |
Experimental Protocols
General Experimental Protocol for the N-Sulfonylation of a 4-Substituted-4H-1,2,4-triazole:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the 4-substituted-4H-1,2,4-triazole (1.0 eq) and the chosen dry solvent.
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Addition of Base: Add the selected base (1.1 - 1.5 eq) to the solution and stir the mixture at the desired temperature (e.g., 0 °C or room temperature) for 15-30 minutes.
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Addition of Sulfonyl Chloride: Dissolve the 4H-1,2,4-triazole-3-sulfonyl chloride (1.0 - 1.2 eq) in the same dry solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the N2 and N4 isomers.
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Characterization: Characterize the purified isomers using NMR (1H, 13C), MS, and, if possible, X-ray crystallography to confirm their structures.
Visualizations
Caption: Factors influencing the regioselective sulfonylation of 4H-1,2,4-triazole.
Caption: Troubleshooting workflow for improving regioselectivity in sulfonylation reactions.
Technical Support Center: Solvent Effects on the Reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals working with 4H-1,2,4-triazole-3-sulfonyl chloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to solvent effects during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of 4H-1,2,4-triazole-3-sulfonyl chloride?
4H-1,2,4-triazole-3-sulfonyl chloride is primarily used as a reactant in the synthesis of sulfonamides.[1][2] The sulfonamide functional group is a crucial component in many pharmaceutical agents.[1][2] This compound is a key building block for creating a diverse range of molecules with potential biological activity.
Q2: How does the choice of solvent affect the reactivity of 4H-1,2,4-triazole-3-sulfonyl chloride?
The solvent plays a critical role in reactions involving sulfonyl chlorides by influencing the reaction rate and mechanism. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally recommended for reactions such as sulfonamide synthesis.[3] In some cases, more polar aprotic solvents like N,N-dimethylformamide (DMF) can be beneficial for sluggish reactions.[3] Protic solvents, such as water or alcohols, can react with the sulfonyl chloride, leading to hydrolysis and the formation of the corresponding sulfonic acid, which is often an undesired side reaction.[3]
Q3: What are the typical reaction conditions for forming a sulfonamide from 4H-1,2,4-triazole-3-sulfonyl chloride?
The synthesis of sulfonamides from sulfonyl chlorides typically involves reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][3] The base, often a tertiary amine like triethylamine or pyridine, is used to neutralize the HCl that is generated during the reaction.[2] The reaction is often carried out in an aprotic solvent to prevent hydrolysis of the sulfonyl chloride.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with an amine is resulting in a low yield or no desired sulfonamide product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield can be attributed to several factors, including the reactivity of the amine, inappropriate reaction conditions, or degradation of the starting materials.
Troubleshooting Steps:
-
Assess Nucleophile Reactivity: Sterically hindered or electron-deficient amines may react slowly.[3] Increasing the reaction temperature or using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary.[3]
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Optimize the Base: The choice of base is critical. For standard reactions, pyridine or triethylamine are common choices. For less reactive amines, a stronger base may be required.[3]
-
Solvent Selection: Ensure an appropriate aprotic solvent is being used. If the reaction is slow, switching to a more polar aprotic solvent like DMF could improve the reaction rate.[3]
-
Reagent Quality: Verify the purity and dryness of the 4H-1,2,4-triazole-3-sulfonyl chloride, the amine, and the solvent. The sulfonyl chloride can hydrolyze in the presence of moisture.[3]
Issue 2: Formation of Multiple Products
Question: I am observing multiple spots on my TLC, indicating the formation of several products. What are the likely side reactions and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions involving the starting materials or intermediates.
Common Side Reactions and Solutions:
-
Hydrolysis of Sulfonyl Chloride: The primary side reaction is often the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, especially if there is moisture in the reaction.[3] To prevent this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Bis-sulfonylation of Primary Amines: Primary amines can sometimes undergo reaction at both N-H bonds, leading to a bis-sulfonated product. Using a stoichiometric amount or a slight excess of the amine can help to minimize this.[3]
-
Reaction with Tertiary Amine Bases: While used as bases, some tertiary amines can react with sulfonyl chlorides. If this is suspected, consider using a non-nucleophilic base.[3]
Data Presentation
Table 1: General Solvent Recommendations for Sulfonamide Synthesis
| Solvent Class | Examples | Suitability | Notes |
| Aprotic Polar | Acetonitrile, N,N-Dimethylformamide (DMF) | Highly Recommended | These solvents are generally good at dissolving the reactants and do not participate in the reaction. DMF can be particularly useful for increasing the rate of slow reactions.[3] |
| Aprotic Nonpolar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Recommended | DCM and THF are commonly used and are effective for many sulfonylation reactions.[3] Ensure they are anhydrous. |
| Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Not Recommended | These solvents can react with the sulfonyl chloride, leading to hydrolysis and the formation of sulfonic acid as a byproduct.[3] This side reaction will consume the starting material and reduce the yield of the desired sulfonamide. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using 4H-1,2,4-triazole-3-sulfonyl chloride
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane).
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Addition of Base: Add a suitable base, such as triethylamine (1.2 equivalents), to the solution and stir for 5-10 minutes at room temperature.
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Addition of Sulfonyl Chloride: In a separate flask, dissolve 4H-1,2,4-triazole-3-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathway for sulfonamide formation.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Managing Hydrolysis of 4H-1,2,4-triazole-3-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the hydrolysis of 4H-1,2,4-triazole-3-sulfonyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is 4H-1,2,4-triazole-3-sulfonyl chloride and why is its hydrolysis a concern?
4H-1,2,4-triazole-3-sulfonyl chloride is a reactive chemical intermediate used in the synthesis of various compounds, particularly sulfonamides, which are of significant interest in medicinal chemistry.[1][2] Like many sulfonyl chlorides, it is susceptible to hydrolysis, a reaction with water that converts the sulfonyl chloride into the corresponding sulfonic acid. This hydrolysis is a primary concern as it consumes the starting material, reduces the yield of the desired product, and can complicate the purification process due to the formation of the sulfonic acid byproduct. The stability of heteroaromatic sulfonyl chlorides can be influenced by the nature of the heterocyclic ring, and for some azoles, hydrolysis by trace water is a typical decomposition pathway.[3][4]
Q2: What are the main factors that promote the hydrolysis of 4H-1,2,4-triazole-3-sulfonyl chloride?
Several factors can accelerate the rate of hydrolysis:
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Presence of Water: This is the most critical factor. Even trace amounts of moisture in solvents, reagents, or on glassware can lead to significant hydrolysis.
-
pH: Hydrolysis of sulfonyl chlorides is generally faster in both acidic and basic conditions compared to neutral conditions.[5]
-
Temperature: Higher reaction temperatures typically increase the rate of hydrolysis.
-
Solvent Polarity: Polar protic solvents, especially those capable of hydrogen bonding, can facilitate hydrolysis.
Q3: How can I minimize hydrolysis during my reaction?
Minimizing hydrolysis requires careful control of the reaction conditions:
-
Anhydrous Conditions: Use freshly dried solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.
-
Low Temperature: Running the reaction at a reduced temperature (e.g., 0 °C or below) can significantly slow down the rate of hydrolysis.
-
Choice of Base: If a base is required, a non-nucleophilic, sterically hindered base is often preferred to minimize side reactions and potential catalysis of hydrolysis.
-
Order of Addition: Adding the sulfonyl chloride slowly to the reaction mixture containing the nucleophile can help to ensure that it reacts preferentially with the intended substrate rather than with any residual water.
Q4: How can I detect if significant hydrolysis has occurred?
Several analytical techniques can be used to monitor the progress of your reaction and detect the presence of the sulfonic acid byproduct:
-
Thin Layer Chromatography (TLC): The sulfonic acid will likely have a different Rf value than the sulfonyl chloride and the desired product, often being more polar.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic peaks of the starting material, product, and the sulfonic acid byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a sensitive technique that can separate and identify the components of the reaction mixture, providing clear evidence of hydrolysis.
Q5: What are the properties of the 4H-1,2,4-triazole-3-sulfonic acid byproduct and how can I remove it?
4H-1,2,4-triazole-3-sulfonic acid is expected to be a more polar and water-soluble compound than the parent sulfonyl chloride and many of the resulting sulfonamide products. This difference in polarity can be exploited for its removal:
-
Aqueous Work-up: During the work-up of the reaction, washing the organic layer with water or a basic solution (e.g., sodium bicarbonate) can help to extract the acidic sulfonic acid into the aqueous phase.
-
Chromatography: Column chromatography is an effective method for separating the desired product from the polar sulfonic acid byproduct.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired sulfonamide product | Significant hydrolysis of the 4H-1,2,4-triazole-3-sulfonyl chloride. | - Ensure all solvents and reagents are rigorously dried. - Perform the reaction under an inert atmosphere (N2 or Ar). - Lower the reaction temperature. - Use a less polar aprotic solvent if compatible with the reaction. |
| Presence of a highly polar byproduct in TLC/LC-MS analysis | Formation of 4H-1,2,4-triazole-3-sulfonic acid due to hydrolysis. | - Confirm the identity of the byproduct by LC-MS or by comparing with a standard if available. - Optimize the reaction conditions to minimize hydrolysis (see above). - During work-up, wash the organic phase with a mild aqueous base to remove the sulfonic acid. |
| Reaction is sluggish at low temperatures | The desired reaction is too slow at temperatures required to suppress hydrolysis. | - Gradually increase the temperature while carefully monitoring for the onset of hydrolysis by TLC or LC-MS. - Consider using a more nucleophilic amine or a suitable catalyst if applicable to your specific reaction. |
| Difficulty in removing the sulfonic acid byproduct | The sulfonic acid has some solubility in the organic solvent used for extraction. | - Perform multiple extractions with an aqueous basic solution. - Use column chromatography with a polar stationary phase to effectively separate the product from the byproduct. |
Data Presentation
Table 1: General Comparison of Factors Influencing Sulfonyl Chloride Hydrolysis
| Factor | Condition Favoring Stability | Condition Favoring Hydrolysis | Rationale |
| Water Content | Anhydrous (< 50 ppm) | Presence of water | Water is the reactant in the hydrolysis reaction. |
| Temperature | Low (e.g., < 0 °C) | High (e.g., > 25 °C) | Hydrolysis rate increases with temperature. |
| pH | Neutral | Acidic or Basic | Both acid and base can catalyze the hydrolysis of sulfonyl chlorides.[5] |
| Solvent | Non-polar aprotic (e.g., Hexane, Toluene) | Polar protic (e.g., Water, Alcohols) | Polar protic solvents can stabilize the transition state of the hydrolysis reaction. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide with Minimized Hydrolysis
This protocol provides a general method for the reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with a primary or secondary amine, incorporating steps to minimize hydrolysis.
Materials:
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4H-1,2,4-triazole-3-sulfonyl chloride
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Amine (primary or secondary)
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Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine), freshly distilled
-
Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
Procedure:
-
Reaction Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stirrer and a dropping funnel) and dry it thoroughly in an oven. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the 4H-1,2,4-triazole-3-sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous aprotic solvent in the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The sodium bicarbonate wash is intended to remove any unreacted starting material and the sulfonic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Mechanism of Hydrolysis.
Caption: Troubleshooting Workflow.
Caption: Reaction Setup Decision Process.
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: 4H-1,2,4-triazole-3-sulfonyl chloride vs. Benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the choice of a sulfonylating agent is pivotal for the efficient construction of sulfonamides, a cornerstone motif in a vast array of pharmaceuticals. This guide provides a detailed, objective comparison of two such reagents: the heterocyclic 4H-1,2,4-triazole-3-sulfonyl chloride and the archetypal aromatic benzenesulfonyl chloride. This analysis is supported by physicochemical data, reactivity principles, and representative experimental protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties: A Tabular Comparison
The fundamental physical and chemical properties of a reagent dictate its handling, storage, and reaction conditions. Below is a summary of the available data for 4H-1,2,4-triazole-3-sulfonyl chloride and benzenesulfonyl chloride.
| Property | 4H-1,2,4-triazole-3-sulfonyl chloride | Benzenesulfonyl chloride |
| CAS Number | 6461-29-6 | 98-09-9 |
| Molecular Formula | C₂H₂ClN₃O₂S | C₆H₅ClO₂S |
| Molecular Weight | 167.57 g/mol | 176.62 g/mol |
| Appearance | Solid | Colorless to yellowish liquid with a pungent odor.[1] |
| Melting Point | Not specified | 13-15 °C |
| Boiling Point | Not specified | 251-252 °C (decomposes) |
| Solubility | Not specified | Soluble in organic solvents like ether and dichloromethane.[1] |
| Stability | The 1,2,4-triazole ring is generally aromatic and stable under typical acidic and basic conditions, though stability is substituent-dependent.[2] | Stable in cold water, but hydrolyzes in hot water.[3] |
| Storage | Inert atmosphere, 2-8°C. | Store below +30°C in a cool, dry place away from moisture. |
Reactivity and Performance: A Comparative Analysis
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the attached organic moiety.
Benzenesulfonyl chloride serves as a benchmark for sulfonylation reactions. The benzene ring is relatively electron-rich, which can slightly moderate the electrophilicity of the sulfonyl group. Its reactions with nucleophiles such as amines and alcohols are well-documented and generally proceed efficiently, often in the presence of a base to scavenge the HCl byproduct.[1] Kinetic studies on the hydrolysis of benzenesulfonyl chloride indicate an SN2-type mechanism.[3]
4H-1,2,4-triazole-3-sulfonyl chloride , on the other hand, features a 1,2,4-triazole ring. This five-membered heterocycle is known to be electron-deficient due to the presence of three nitrogen atoms. This electron-withdrawing nature is expected to significantly increase the electrophilicity of the sulfonyl sulfur atom. Consequently, 4H-1,2,4-triazole-3-sulfonyl chloride is anticipated to be more reactive towards nucleophiles compared to benzenesulfonyl chloride. This enhanced reactivity can be advantageous in cases where the nucleophile is sterically hindered or electronically deactivated. However, the increased reactivity may also lead to lower selectivity and a greater propensity for hydrolysis in the presence of water.
Experimental Protocols: Synthesis of Sulfonamides
The following are representative protocols for the synthesis of sulfonamides using a generic sulfonyl chloride. These can be adapted for both 4H-1,2,4-triazole-3-sulfonyl chloride and benzenesulfonyl chloride, allowing for a comparative evaluation of their performance in a laboratory setting.
General Protocol for Sulfonamide Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Base Addition: Add a suitable base (1.1 - 1.5 equivalents), such as triethylamine or pyridine, to the solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure sulfonamide.
Quantitative Data from a Representative Experiment (Hypothetical)
To provide a tangible comparison, the following table presents hypothetical quantitative data for the synthesis of N-benzylbenzenesulfonamide and N-benzyl-4H-1,2,4-triazole-3-sulfonamide under identical reaction conditions.
| Sulfonyl Chloride | Reaction Time (hours) | Yield (%) |
| Benzenesulfonyl chloride | 6 | 92 |
| 4H-1,2,4-triazole-3-sulfonyl chloride | 2 | 95 |
Note: This data is illustrative and would need to be confirmed by experimental investigation.
Visualizing the Workflow: Sulfonylation of an Amine
The following diagram, generated using Graphviz, illustrates the general workflow for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Triazole-Based Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triazole-based sulfonamides, a critical scaffold in medicinal chemistry, has traditionally relied on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often utilizing sulfonyl azides. However, the potential instability of sulfonyl azides has prompted the development of safer and more efficient alternative reagents and synthetic strategies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their applications.
Executive Summary
This guide explores three primary alternatives to traditional sulfonyl azide reagents for the synthesis of triazole-based sulfonamides:
-
In Situ Generation of Sulfonyl Azides: This approach avoids the isolation of potentially hazardous sulfonyl azides by generating them directly in the reaction mixture.
-
Stable Sulfonyl Azide Surrogates: The use of bench-stable solid reagents that can act as surrogates for sulfonyl azides offers a safer and more convenient alternative.
-
Metal-Free Organocatalytic Approaches: These methods eliminate the need for a metal catalyst, which can be advantageous for biological applications by avoiding potential metal contamination.
The following sections provide a detailed comparison of these methods, including quantitative data, experimental protocols, and visual representations of the synthetic pathways.
Data Comparison of Synthetic Methods
The table below summarizes the performance of different reagents and methods for the synthesis of triazole-based sulfonamides based on available experimental data.
| Method | Reagent System | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Traditional CuAAC | Sulfonyl Azide + Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 1-2 | 85-95 | [1][2] |
| In Situ Generation | Sulfonyl Chloride, Sodium Azide + Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temp | 2-4 | 80-92 | [3] |
| Stable Surrogate | Imidazole-1-sulfonyl Azide + Alkyne | CuI | CH₃CN | 80 | 12 | 75-90 | [4][5] |
| Metal-Free | Sulfonyl Azide + Activated Alkyne | DBU | DMSO | Room Temp | 6-12 | 70-88 | [5] |
Experimental Protocols
In Situ Generation of Sulfonyl Azide for CuAAC Reaction
This protocol describes the one-pot synthesis of a 1-sulfonyl-1,2,3-triazole from a sulfonyl chloride and an alkyne via the in situ generation of the corresponding sulfonyl azide.
Materials:
-
Arylsulfonyl chloride (1.0 mmol)
-
Sodium azide (1.2 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve the arylsulfonyl chloride and sodium azide in DMF.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the sulfonyl azide.
-
Add the terminal alkyne to the reaction mixture.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O and sodium ascorbate in water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-sulfonyl-1,2,3-triazole.
Synthesis using a Stable Sulfonyl Azide Surrogate (Imidazole-1-sulfonyl Azide)
This protocol outlines the use of imidazole-1-sulfonyl azide as a stable, solid surrogate for the synthesis of 1-sulfonyl-1,2,3-triazoles.
Materials:
-
Imidazole-1-sulfonyl azide (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Acetonitrile (CH₃CN) (10 mL)
Procedure:
-
To a screw-capped vial, add imidazole-1-sulfonyl azide, the terminal alkyne, and CuI.
-
Add acetonitrile as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target triazole.
Metal-Free Organocatalytic Synthesis
This protocol describes a metal-free approach using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst for the reaction between a sulfonyl azide and an activated alkyne (e.g., an alkyne adjacent to an electron-withdrawing group).
Materials:
-
Sulfonyl azide (1.0 mmol)
-
Activated terminal alkyne (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
In a flask, dissolve the sulfonyl azide and the activated alkyne in DMSO.
-
Add DBU to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize or purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies for obtaining triazole-based sulfonamides.
Caption: Traditional synthesis of triazole-based sulfonamides.
Caption: Alternative synthetic routes to triazole-based sulfonamides.
References
- 1. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Confirming Reactions of 4H-1,2,4-triazole-3-sulfonyl chloride: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard spectroscopic techniques for confirming the successful reaction of 4H-1,2,4-triazole-3-sulfonyl chloride with nucleophiles, such as amines and alcohols. By analyzing the changes in spectral data between the starting material and the product, researchers can confidently verify the formation of the desired sulfonamides or sulfonate esters.
Introduction
Reaction Scheme
A typical reaction of 4H-1,2,4-triazole-3-sulfonyl chloride involves the displacement of the chloride by a nucleophile (Nu-H), such as an amine or an alcohol, to form a sulfonamide or a sulfonate ester, respectively.
Assessing the Efficacy of 4H-1,2,4-triazole-3-sulfonyl chloride in Drug Discovery: A Comparative Guide
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. The unique structural features of the triazole ring, such as its hydrogen bonding capacity, dipole character, and rigidity, enable high-affinity interactions with various biological targets. This guide provides a comparative assessment of the efficacy of 4H-1,2,4-triazole-3-sulfonyl chloride as a building block in drug discovery. Due to the limited direct literature on this specific sulfonyl chloride, this guide will focus on its precursor, 4H-1,2,4-triazole-3-thiol, a versatile and widely studied intermediate. The guide will also draw comparisons with alternative sulfonylating agents to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Synthesis and Reactivity of 4H-1,2,4-triazole-3-thiol Derivatives: The Precursors
The primary route to synthesizing 4H-1,2,4-triazole-3-sulfonyl chloride involves the oxidation of the corresponding 4H-1,2,4-triazole-3-thiol. These thiol derivatives are themselves significant pharmacophores and are typically synthesized through the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides. The versatility of this synthesis allows for the introduction of various substituents at the N-4 and C-5 positions of the triazole ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.
A variety of 4,5-disubstituted-1,2,4-triazole-3-thiols have been synthesized and evaluated for their therapeutic potential.[1] The synthesis generally proceeds in good yields, and the resulting thiol can be further functionalized.
Comparative Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols
The following table summarizes the reaction yields for the synthesis of various 4,5-disubstituted-1,2,4-triazole-3-thiols, demonstrating the efficiency of the common synthetic route.
| Compound ID | N-4 Substituent | C-5 Substituent | Yield (%) | Melting Point (°C) | Reference |
| 1a | Cyclohexyl | 3-pyridyl | 72 | 210 | [1] |
| 1b | Hexyl | 4-pyridyl | 75 | 143 | [1] |
| 2a | 4-chlorophenyl | 4-pyridyl | 75 | 262 | [2] |
| 2b | 4-fluorophenyl | 4-pyridyl | 72 | 254 | [2] |
| 3a | Phenyl | Adamantan-1-yl | - | - | [3] |
Experimental Protocol: Synthesis of 4-Cyclohexyl-2,4-dihydro-5-(3-pyridyl)-3H-1,2,4-triazole-3-thione (1a)
This protocol is adapted from the synthesis of similar 4,5-disubstituted-1,2,4-triazole-3-thiols.[1]
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
Dissolve the relevant acid hydrazide (e.g., nicotinic acid hydrazide) (10 mmol) in ethanol.
-
Add an equimolar amount of the corresponding isothiocyanate (e.g., cyclohexyl isothiocyanate) (10 mmol).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated thiosemicarbazide by filtration, wash with cold ethanol, and dry.
Step 2: Base-Catalyzed Cyclization
-
Suspend the synthesized thiosemicarbazide (5 mmol) in an aqueous solution of sodium hydroxide (8%, 20 mL).
-
Reflux the mixture for 4-5 hours.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated 4-cyclohexyl-2,4-dihydro-5-(3-pyridyl)-3H-1,2,4-triazole-3-thione by filtration.
-
Wash the product with cold water and recrystallize from ethanol to obtain the pure compound.
From Thiol to Sulfonyl Chloride: Reactivity and Comparison
The conversion of the 4H-1,2,4-triazole-3-thiol to the corresponding sulfonyl chloride is typically achieved through oxidative chlorination. A common reagent for this transformation is a combination of an N-chlorosuccinimide (NCS) and an aqueous chloride source.[4] The resulting 4H-1,2,4-triazole-3-sulfonyl chloride is a reactive electrophile that can readily undergo nucleophilic substitution with amines to form sulfonamides.
General Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to biological evaluation.
Comparison with Alternative Sulfonylating Agents
While 4H-1,2,4-triazole-3-sulfonyl chloride is a specialized reagent, more common sulfonyl chlorides like benzenesulfonyl chloride and its derivatives are widely used in drug discovery. The primary advantage of using 4H-1,2,4-triazole-3-sulfonyl chloride is the direct incorporation of the biologically active 1,2,4-triazole moiety into the target molecule.
| Feature | 4H-1,2,4-triazole-3-sulfonyl chloride | Benzenesulfonyl Chloride |
| Reactivity | Expected to be a potent electrophile. | Well-established reactivity. |
| Scaffold | Introduces a 1,2,4-triazole ring. | Introduces a phenyl ring. |
| Biological Relevance | The triazole core is a known pharmacophore. | The resulting sulfonamide may require further functionalization for potent activity. |
| Availability | Niche, likely synthesized as needed. | Commercially available in a wide variety of substituted forms. |
Experimental Protocol: General Synthesis of Sulfonamides
The following is a general protocol for the synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine, which can be adapted for 4H-1,2,4-triazole-3-sulfonyl chloride.[5]
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 eq), to the stirred solution.
-
Sulfonyl Chloride Addition : Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Biological Efficacy of 1,2,4-Triazole Derivatives
Derivatives of 1,2,4-triazole-3-thiol and their corresponding sulfonamides have demonstrated a broad range of biological activities.
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal properties of 1,2,4-triazole derivatives. The presence of the triazole ring is crucial for their mechanism of action, which often involves the inhibition of essential microbial enzymes.
| Compound Type | Organism | Activity (MIC/IC50) | Reference |
| Sulfonamide-1,2,4-triazole | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 0.02-0.16 µmol/mL | [6] |
| Sulfonamide-1,2,4-triazole | Various fungi | Significant activity compared to bifonazole | [7] |
| 4,5-disubstituted-1,2,4-triazole-3-thiol | Staphylococcus aureus | - | [1] |
Anticancer Activity
Hybrid molecules incorporating both sulfonamide and 1,2,3-triazole (an isomer of 1,2,4-triazole) moieties have shown promising anticancer activities. These compounds have been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.[8]
| Compound ID | Cell Line | Activity (IC50) | Reference |
| Sulfonamide-1,2,3-triazole hybrid 9d | A549 (Lung carcinoma) | 3.81 ± 0.1084 µM | [9] |
| Sulfonamide-1,2,3-triazole hybrid 9g | A549 (Lung carcinoma) | 4.317 ± 0.0367 µM | [9] |
| Sulfonamide-1,2,3-triazole hybrid 13 | PC3 (Prostate cancer) | Effective | [8] |
Mechanism of Action: A Glimpse into Signaling Pathways
The biological activity of triazole derivatives can be attributed to their interaction with various enzymes and signaling pathways. For instance, some sulfonamide-triazole hybrids are believed to exert their antimicrobial effects by binding to microbial DNA.[6] In the context of anticancer activity, these compounds can induce apoptosis and arrest the cell cycle.
Caption: Putative mechanisms of action for triazole derivatives.
Conclusion
While direct experimental data on the application of 4H-1,2,4-triazole-3-sulfonyl chloride in drug discovery is not extensively reported, its synthetic accessibility from the well-studied 4H-1,2,4-triazole-3-thiol precursor makes it a potentially valuable reagent. The inherent biological activity of the 1,2,4-triazole scaffold provides a strong rationale for its incorporation into novel drug candidates. The synthesis of sulfonamides via this sulfonyl chloride allows for the direct installation of a proven pharmacophore. Compared to more common sulfonylating agents, 4H-1,2,4-triazole-3-sulfonyl chloride offers a more direct route to triazole-containing sulfonamides. Further research into the reactivity and applications of this specific reagent is warranted to fully elucidate its efficacy and potential in the development of new therapeutic agents.
References
- 1. scirp.org [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Novel Sulfonamide-Derived Triazoles and Bioactivity Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different sulfonylating agents for heterocyclic amines
For Researchers, Scientists, and Drug Development Professionals
The sulfonylation of heterocyclic amines is a cornerstone reaction in medicinal chemistry and drug discovery, leading to the synthesis of a diverse array of sulfonamides—a privileged scaffold in numerous therapeutic agents. The choice of sulfonylating agent is a critical parameter that significantly influences reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective comparison of commonly employed sulfonylating agents for the sulfonylation of heterocyclic amines, supported by experimental data and detailed protocols to aid in the rational selection of the most suitable reagent for a given transformation.
Comparative Performance of Sulfonylating Agents
The reactivity of sulfonylating agents is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the substituent attached to the sulfonyl group. A general reactivity trend follows the order: alkanesulfonyl chlorides > arylsulfonyl chlorides with electron-withdrawing groups > arylsulfonyl chlorides > arylsulfonyl chlorides with electron-donating groups.
Below is a summary of quantitative data from the literature for the sulfonylation of a representative heterocyclic amine, 2-aminothiazole, with various sulfonylating agents. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies. However, this compilation provides valuable insights into the expected performance of each agent.
| Sulfonylating Agent | Heterocyclic Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | 2-Aminothiazole | Na2CO3 | Dichloromethane | RT | - | - | [1] |
| p-Toluenesulfonyl chloride (TsCl) | 2-Aminothiazole | Na2CO3 | Dichloromethane | RT | - | 69 | [1] |
| 4-Chlorobenzenesulfonyl chloride | 2-Aminothiazole | Na2CO3 | Dichloromethane | RT | - | 35 | [1] |
| 4-Nitrobenzenesulfonyl chloride | 2-Aminopyridine | Pyridine | Pyridine | Cooling | - | - | [2] |
| Methanesulfonyl chloride (MsCl) | 2-Phenyl-1-pyrroline | - | THF | RT | - | - | [3] |
| Dansyl chloride | o-n-pentoxyaniline | 10% aq. NaOH | Dichloromethane | - | - | 90 | [4] |
Key Observations:
-
Aryl Sulfonyl Chlorides: Benzenesulfonyl chloride and its derivatives are widely used. Electron-withdrawing groups on the aromatic ring, such as chloro or nitro groups, generally increase the reactivity of the sulfonyl chloride.[5][6] Conversely, electron-donating groups, like the methyl group in p-toluenesulfonyl chloride, can lead to slightly lower reactivity but often result in high yields of the desired sulfonamide.[1]
-
Alkyl Sulfonyl Chlorides: Methanesulfonyl chloride (mesyl chloride) is a highly reactive sulfonylating agent, often leading to faster reactions. However, its high reactivity can sometimes result in lower selectivity and the formation of side products if the reaction is not carefully controlled.[3]
-
Dansyl Chloride: This reagent is particularly useful for introducing a fluorescent tag to heterocyclic amines, enabling their detection and quantification in biological assays. It reacts readily with primary and secondary amines under mild basic conditions to form stable, highly fluorescent sulfonamides.[4]
Experimental Protocols
The following are generalized experimental protocols for the sulfonylation of a heterocyclic amine. These can be adapted based on the specific sulfonylating agent, the reactivity of the amine, and the desired scale of the reaction.
General Protocol for Sulfonylation using Aryl or Alkyl Sulfonyl Chlorides
This protocol is suitable for reagents like benzenesulfonyl chloride, p-toluenesulfonyl chloride, and methanesulfonyl chloride.
Materials:
-
Heterocyclic amine (1.0 eq)
-
Sulfonyl chloride (1.05 - 1.2 eq)
-
Base (e.g., pyridine, triethylamine, or Na2CO3) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the heterocyclic amine in the chosen anhydrous solvent.
-
Addition of Base: Add the base to the solution and stir for 10-15 minutes at room temperature. For solid bases like Na2CO3, ensure vigorous stirring.
-
Addition of Sulfonylating Agent: Dissolve the sulfonyl chloride in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically monitored by Thin Layer Chromatography, TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product is soluble, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol for Sulfonylation using Dansyl Chloride
This protocol is specifically for the derivatization of amines with dansyl chloride to yield fluorescent sulfonamides.
Materials:
-
Heterocyclic amine (1.0 eq)
-
Dansyl chloride (1.1 eq)
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 9-10)
-
Acetone
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the heterocyclic amine in the aqueous buffer.
-
Addition of Dansyl Chloride: Dissolve dansyl chloride in acetone and add it to the amine solution with vigorous stirring. The acetone helps to solubilize the dansyl chloride.
-
Reaction: Stir the reaction mixture in the dark at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC, observing the disappearance of the amine and the formation of a fluorescent spot).
-
Work-up:
-
Remove the acetone under reduced pressure.
-
Acidify the aqueous solution with dilute HCl to precipitate the dansylated product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Alternatively, extract the product with an organic solvent like ethyl acetate.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing the Workflow
The selection of an appropriate sulfonylating agent is a multi-faceted decision. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the selection of a sulfonylating agent.
Conclusion
The choice of a sulfonylating agent for the modification of heterocyclic amines is a critical step in the synthesis of biologically active molecules. This guide provides a comparative overview of common sulfonylating agents, highlighting their reactivity and providing adaptable experimental protocols. By considering the properties of the heterocyclic amine, the desired characteristics of the final sulfonamide, and the reactivity profiles of the available sulfonylating agents, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery process.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CH205679A - Process for the preparation of 2- (para-amino-benzenesulfamido) -pyridine. - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
The Strategic Advantage of 4H-1,2,4-Triazole-3-sulfonyl Chloride in Modern Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal sulfonylating agent is a critical decision that can significantly impact the efficiency and success of a synthetic route. While traditional reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely utilized, 4H-1,2,4-triazole-3-sulfonyl chloride is emerging as a valuable alternative, offering distinct advantages in specific synthetic contexts, particularly in the construction of complex sulfonamides.
This guide provides an objective comparison of 4H-1,2,4-triazole-3-sulfonyl chloride with other common sulfonylating agents, supported by available data and established chemical principles. We will delve into its reactivity, selectivity, and practical handling, offering insights for its strategic deployment in synthesis.
Enhanced Reactivity and Milder Reaction Conditions
One of the primary advantages of employing heterocyclic sulfonyl chlorides, such as 4H-1,2,4-triazole-3-sulfonyl chloride, lies in their altered reactivity profile compared to traditional arylsulfonyl chlorides. The electron-withdrawing nature of the triazole ring is believed to enhance the electrophilicity of the sulfur atom, potentially leading to faster reaction rates and allowing for the use of milder reaction conditions. This can be particularly advantageous when working with sensitive substrates or complex molecules where harsh conditions could lead to decomposition or side reactions.[1]
While direct, side-by-side kinetic comparisons with tosyl and mesyl chloride are not extensively documented in publicly available literature, the principle of electron-withdrawing groups increasing the reactivity of sulfonyl chlorides is well-established.[1] This enhanced reactivity can translate to shorter reaction times and improved yields, especially in cases where less nucleophilic amines are used.
Potential for Increased Selectivity
In complex molecules with multiple nucleophilic sites, achieving selective sulfonylation can be a significant challenge. The unique steric and electronic properties of 4H-1,2,4-triazole-3-sulfonyl chloride may offer improved selectivity in certain applications. The specific geometry of the triazole ring could influence the approach of the substrate to the reactive center, favoring sulfonylation at a particular site. While further research is needed to fully delineate the scope of this selectivity, it represents a promising area of investigation for synthetic chemists.
Comparative Performance in Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents.[2] The standard method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2]
While comprehensive, directly comparative studies are limited, we can infer the potential performance of 4H-1,2,4-triazole-3-sulfonyl chloride based on the general principles of sulfonylation reactions.
Table 1: Comparison of Common Sulfonylating Agents
| Feature | 4H-1,2,4-Triazole-3-sulfonyl Chloride | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) |
| Reactivity | Potentially High (due to electron-withdrawing triazole ring) | Moderate | High |
| Typical Bases | Pyridine, Triethylamine | Pyridine, Triethylamine | Triethylamine |
| Reaction Conditions | Potentially Milder | Often requires heating | Often at 0 °C to room temp. |
| Byproducts | Triazole derivative, HCl | Toluene, HCl | Methane, HCl |
| Handling | Solid, moisture-sensitive | Solid, moisture-sensitive | Liquid, corrosive, lachrymator |
| Potential Advantages | Enhanced reactivity, potential for selectivity | Well-established, readily available | High reactivity, small byproduct |
| Potential Disadvantages | Limited comparative data, cost | Can require forcing conditions | High reactivity can lead to side reactions |
Experimental Protocols: A General Guideline
The following protocols provide a general framework for the synthesis of sulfonamides using different sulfonylating agents. It is important to note that optimal conditions will vary depending on the specific substrates used.
Protocol 1: General Procedure for Sulfonamide Synthesis using 4H-1,2,4-Triazole-3-sulfonyl Chloride
Materials:
-
4H-1,2,4-Triazole-3-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 4H-1,2,4-triazole-3-sulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Protocol 2: Typical Procedure for Sulfonamide Synthesis using Tosyl Chloride
Materials:
-
Tosyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Pyridine (as solvent and base) or Triethylamine (1.5-2.0 eq) in DCM
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in pyridine or DCM with triethylamine (1.5 eq).
-
Add tosyl chloride (1.0 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute with the solvent and follow the workup and purification steps as described in Protocol 1.
Visualizing the Synthesis Workflow
To better illustrate the process, the following diagrams outline the key steps in a typical sulfonamide synthesis and the logical relationship of reagent selection.
References
Unraveling the Bioactivity of Sulfonamides: A Comparative Guide Based on Sulfonyl Chloride Precursors
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of sulfonamides derived from different sulfonyl chlorides, supported by experimental data. We delve into the synthesis, characterization, and bioactivity of these compounds, offering insights into their therapeutic potential.
The versatile sulfonamide scaffold has been a cornerstone in medicinal chemistry, leading to the development of drugs with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects. The nature of the sulfonyl chloride used in the synthesis of these derivatives plays a pivotal role in determining their ultimate biological efficacy. This guide presents a comparative analysis of sulfonamides, focusing on how the choice of sulfonyl chloride precursor influences their bioactivity.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data of representative sulfonamide derivatives synthesized from different sulfonyl chlorides. The data is compiled from various studies to provide a clear comparison of their potency.
| Sulfonyl Chloride Precursor | Sulfonamide Derivative | Target/Organism | Bioactivity Metric | Value | Reference |
| p-Toluenesulfonyl chloride | N-(Histidinyl)-p-toluenesulfonamide | E. coli | MIC (µg/mL) | 7.81 | |
| p-Toluenesulfonyl chloride | N-(Tranexamyl)-p-toluenesulfonamide | E. coli | MIC (µg/mL) | 7.81 | |
| p-Toluenesulfonyl chloride | N-(Histidinyl)-p-toluenesulfonamide | S. aureus | MIC (µg/mL) | 15.62 | |
| p-Toluenesulfonyl chloride | N-(Tranexamyl)-p-toluenesulfonamide | S. aureus | MIC (µg/mL) | 15.62 | |
| Methane sulfonyl chloride | Aliphatic Sulfonamide (C8) | E. coli | MIC (µg/mL) | 62.5 | |
| Methane sulfonyl chloride | Aliphatic Sulfonamide (C10) | E. coli | MIC (µg/mL) | 125 | |
| Benzenesulfonyl chloride | N-(Thiazol-2-yl)benzenesulfonamide | S. aureus | MIC (µg/mL) | >256 | |
| Dansyl chloride | Dansyl-L-tryptophan | B. subtilis | Zone of Inhibition (mm) | 12 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
General Synthesis of Sulfonamides from Sulfonyl Chlorides
This procedure outlines the general synthesis of sulfonamides via the reaction of an amino compound with a sulfonyl chloride.
-
Dissolution: The amino-containing compound (1 mmol) is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water (1:1, 10 mL).
-
Basification: An aqueous solution of sodium carbonate (2 mmol) is added to the mixture to act as a base.
-
Reaction Initiation: The respective sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 mmol) is added portion-wise to the cooled (0-5 °C) and stirred solution.
-
Reaction Progression: The reaction mixture is stirred at room temperature for a specified duration (typically 4-6 hours), with progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the organic solvent is removed under reduced pressure. The aqueous residue is acidified with dilute HCl to precipitate the sulfonamide derivative.
-
Purification: The crude product is filtered, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure sulfonamide.
-
Characterization: The structure of the synthesized sulfonamide is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) overnight at 37 °C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The synthesized sulfonamides and a standard antibiotic (e.g., ciprofloxacin) are prepared in a series of two-fold dilutions in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37 °C for 18-24 hours.
-
Observation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Science
Diagrams are powerful tools for illustrating complex biological pathways, experimental workflows, and logical relationships.
Caption: Experimental workflow for sulfonamide synthesis and bioactivity testing.
A Cost-Benefit Analysis of 4H-1,2,4-triazole-3-sulfonyl chloride for the Synthesis of Bioactive Compounds
For researchers and professionals in drug development, the selection of appropriate reagents is a critical decision that impacts the efficiency, cost, and success of a synthetic workflow. This guide provides a comparative analysis of 4H-1,2,4-triazole-3-sulfonyl chloride , a specialized reagent for introducing the 4H-1,2,4-triazole-3-sulfonyl moiety, with more common and readily available alternatives such as benzenesulfonyl chloride and p-toluenesulfonyl chloride . Due to the limited availability of specific experimental data for 4H-1,2,4-triazole-3-sulfonyl chloride in the public domain, this guide will focus on a comparative cost and performance analysis of its well-established alternatives in the context of synthesizing bioactive sulfonamides, a likely application for this specialized reagent.
Performance Comparison of Sulfonylating Agents
The primary application of sulfonyl chlorides in medicinal chemistry is the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The choice of sulfonylating agent can significantly influence reaction yields, conditions, and the overall cost-effectiveness of the synthesis.
While specific data for 4H-1,2,4-triazole-3-sulfonyl chloride is scarce, we can infer its potential application in the synthesis of triazole-containing sulfonamides. These compounds are of significant interest due to their antifungal, antibacterial, and anticancer properties.[1][2][3] The alternatives, benzenesulfonyl chloride and p-toluenesulfonyl chloride, are widely used to synthesize a variety of sulfonamides, and their performance is well-documented.
Table 1: Performance Comparison of Sulfonylating Agents in Sulfonamide Synthesis
| Feature | 4H-1,2,4-triazole-3-sulfonyl chloride | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride | Dansyl Chloride |
| Primary Use | Introduction of a specific bioactive triazole-sulfonyl moiety (presumed) | General synthesis of arylsulfonamides[4] | General synthesis of arylsulfonamides, often preferred for its solid state[5] | Fluorescent labeling of amines and amino acids[6] |
| Typical Reaction Yields | Data not available | High (often >90%)[7][8] | High (often >85%)[5] | High, for labeling purposes |
| Reaction Conditions | Likely standard sulfonylation conditions (base, aprotic solvent) | Typically requires a base (e.g., pyridine, triethylamine) in an aprotic solvent (e.g., DCM) at 0°C to room temperature[5] | Similar to benzenesulfonyl chloride, often in the presence of a base like pyridine or triethylamine[5] | Alkaline conditions (pH 9-10) are required for efficient derivatization[9] |
| Purity of Product | Data not available | Generally high, purification often straightforward | Generally high, purification often straightforward | High, for analytical applications |
| Key Advantages | Direct incorporation of a potentially bioactive triazole moiety | Readily available, well-understood reactivity | Solid, easy to handle, widely available | Provides fluorescently labeled products for analytical purposes[9] |
| Key Disadvantages | Limited availability, lack of performance data, likely higher cost | Liquid, pungent odor, corrosive[4] | Can be less reactive than benzenesulfonyl chloride in some cases | Primarily for labeling, not for creating diverse bioactive sulfonamides |
Cost-Benefit Analysis
The cost of a reagent is a significant factor in the overall budget of a research and development project. While highly specialized reagents may offer unique synthetic advantages, their cost must be weighed against the benefits they provide.
Table 2: Cost Comparison of Sulfonylating Agents
| Reagent | Supplier Example | Price per Gram (USD) | Notes |
| 4H-1,2,4-triazole-3-sulfonyl chloride | Data not readily available | Likely significantly higher than common alternatives | Specialized chemical, not widely listed by major suppliers. |
| Benzenesulfonyl Chloride | Sigma-Aldrich | $0.12 - $8.04[4] | Price varies significantly with quantity. |
| p-Toluenesulfonyl Chloride | TCI Chemicals | ~$0.12 - $1.20 | Generally cost-effective, especially in bulk. |
| Dansyl Chloride | Sigma-Aldrich | ~$85.60[6] | High cost reflects its use as a specialized fluorescent labeling reagent. |
From a cost-benefit perspective, for general sulfonamide synthesis, benzenesulfonyl chloride and p-toluenesulfonyl chloride offer excellent value due to their low cost and high efficiency. The choice between them often comes down to handling preferences, with the solid nature of p-toluenesulfonyl chloride being a notable advantage.
The use of a specialized and likely more expensive reagent like 4H-1,2,4-triazole-3-sulfonyl chloride would only be justified if the direct incorporation of the 4H-1,2,4-triazole-3-sulfonyl moiety provides a significant advantage in terms of biological activity or simplifies a multi-step synthesis, thereby saving costs on downstream steps. However, without concrete performance data, this remains speculative.
Experimental Protocols
Detailed experimental protocols for the synthesis of sulfonamides using common sulfonyl chlorides are well-established.
General Experimental Protocol for Sulfonamide Synthesis
This protocol is a generalized procedure for the reaction of an amine with a sulfonyl chloride.
-
Reaction Setup : In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition : Add a base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution.
-
Sulfonyl Chloride Addition : Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of the sulfonyl chloride (1.0-1.1 equivalents) in the same solvent.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent.
-
Purification : Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Note: This is a general protocol and may require optimization for specific substrates.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflow for the synthesis of a sulfonamide using 4H-1,2,4-triazole-3-sulfonyl chloride and a common alternative, p-toluenesulfonyl chloride.
References
- 1. Design and Synthesis of Novel Sulfonamide-Derived Triazoles and Bioactivity Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Dansyl Chloride [sigmaaldrich.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Dansyl chloride | TargetMol [targetmol.com]
A Comparative Guide to 4H-1,2,4-triazole-3-sulfonyl Chloride: A Potentially Potent but Elusive Sulfonylating Agent
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is pivotal in the synthesis of sulfonamides and sulfonate esters, core functionalities in a vast array of therapeutic agents. This guide provides a comparative analysis of 4H-1,2,4-triazole-3-sulfonyl chloride, a heteroaromatic sulfonyl chloride, with commonly employed arenesulfonyl chlorides. Due to the limited specific literature on 4H-1,2,4-triazole-3-sulfonyl chloride, this guide extrapolates its potential applications and limitations based on the established principles of heteroaromatic sulfonyl chloride reactivity and provides a comparison with well-characterized alternatives.
Introduction to 4H-1,2,4-triazole-3-sulfonyl Chloride
4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic sulfonyl chloride featuring a five-membered triazole ring. The presence of three nitrogen atoms in the aromatic ring is expected to render it highly electron-deficient. This electronic feature is anticipated to significantly influence its reactivity, making the sulfur atom highly electrophilic and, consequently, a potent agent for sulfonylation reactions. However, the stability of heteroaromatic sulfonyl chlorides can be a concern, potentially limiting their practical application.[1]
Comparison with Standard Arenesulfonyl Chlorides
The utility of 4H-1,2,4-triazole-3-sulfonyl chloride can be best understood by comparing its predicted properties with those of established sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl).
| Feature | 4H-1,2,4-triazole-3-sulfonyl chloride (Predicted) | p-Toluenesulfonyl Chloride (TsCl) | Benzenesulfonyl Chloride (BsCl) |
| Reactivity | High to Very High | Moderate | Moderate |
| Key Structural Feature | Electron-deficient 1,2,4-triazole ring | Electron-donating methyl group | Unsubstituted benzene ring |
| Electrophilicity of Sulfur | Very High | Moderate | Moderate |
| Stability | Potentially low, susceptible to decomposition[1] | High, commercially available and stable | High, commercially available and stable |
| Applications | Synthesis of sulfonamides and sulfonate esters, particularly with poorly nucleophilic amines/alcohols. | General synthesis of sulfonamides and sulfonate esters. | General synthesis of sulfonamides and sulfonate esters. |
| Limitations | Potential instability, limited commercial availability, lack of extensive literature. | Lower reactivity with deactivated nucleophiles. | Lower reactivity compared to activated sulfonyl chlorides. |
Key Insights from the Comparison:
-
Reactivity: The electron-withdrawing nature of the 1,2,4-triazole ring is expected to make 4H-1,2,4-triazole-3-sulfonyl chloride significantly more reactive than TsCl and BsCl. The methyl group in TsCl is electron-donating, which slightly reduces the electrophilicity of the sulfonyl group compared to BsCl.[2][3] In contrast, the triazole ring's strong inductive and mesomeric electron-withdrawing effects would render the sulfur atom highly susceptible to nucleophilic attack.
-
Potential Applications: This enhanced reactivity suggests that 4H-1,2,4-triazole-3-sulfonyl chloride could be particularly useful for the sulfonylation of weakly nucleophilic amines and alcohols, where TsCl or BsCl might require harsh reaction conditions or fail to react. This could be advantageous in the synthesis of complex molecules with sensitive functional groups. The resulting triazole-sulfonamide derivatives may also exhibit interesting biological activities.[4][5]
-
Limitations and Stability Concerns: A significant drawback of many heteroaromatic sulfonyl chlorides is their limited stability.[1] They can be prone to decomposition, which can complicate their synthesis, purification, and storage. This potential instability is a major hurdle for the widespread adoption of 4H-1,2,4-triazole-3-sulfonyl chloride.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a standard procedure for the synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine.[6]
Materials:
-
4H-1,2,4-triazole-3-sulfonyl chloride (or alternative sulfonyl chloride) (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., triethylamine or pyridine) (1.5 eq)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the stirred solution.
-
In a separate flask, dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Proposed Synthesis of 4H-1,2,4-triazole-3-sulfonyl Chloride
The synthesis of heteroaromatic sulfonyl chlorides can often be achieved through the oxidative chlorination of the corresponding thiols.[7][8][9]
Starting Material: 4H-1,2,4-triazole-3-thiol
Reagents:
-
Oxidizing agent (e.g., N-chlorosuccinimide (NCS), trichloroisocyanuric acid, or H₂O₂/SOCl₂)[7][8][9]
-
Solvent (e.g., acetonitrile/water mixture, dichloromethane)
General Concept:
The thiol is dissolved in a suitable solvent and treated with an oxidizing and chlorinating agent. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve the desired sulfonyl chloride without significant decomposition.
Visualizing the Workflow and Comparative Reactivity
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. brainly.in [brainly.in]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for 4H-1,2,4-triazole-3-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 4H-1,2,4-triazole-3-sulfonyl chloride, a compound requiring careful management due to its potential hazards.
Key Safety and Hazard Information
4H-1,2,4-triazole-3-sulfonyl chloride is a chemical that necessitates strict adherence to safety protocols. It is known to cause serious eye irritation.[1] Furthermore, it is suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure. The compound is also toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): When handling this substance, wearing appropriate personal protective equipment is mandatory. This includes protective gloves, clothing, and eye/face protection.[2] All handling should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[2]
First Aid Measures: In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2] Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Take off all contaminated clothing immediately and rinse the affected skin area with plenty of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 4H-1,2,4-triazole-3-sulfonyl chloride.
| Property | Value | Source |
| CAS Number | 6461-29-6 | [3][4] |
| Molecular Formula | C2H2ClN3O2S | [4] |
| Molecular Weight | 167.574 g/mol | [4] |
| Purity | 90% - 95% | [2][4] |
Experimental Protocol: Proper Disposal Procedure
The proper disposal of 4H-1,2,4-triazole-3-sulfonyl chloride must be carried out in accordance with local, state, and federal regulations. The following is a step-by-step guide for its safe disposal.
1. Waste Identification and Segregation:
- Identify all waste containing 4H-1,2,4-triazole-3-sulfonyl chloride. This includes unused product, contaminated labware (e.g., glassware, spatulas), and personal protective equipment.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
- Place all waste materials into a designated, properly labeled, and sealable container. The container should be compatible with the chemical and clearly marked with its contents.
- Leave chemicals in their original containers if possible.
- Ensure the container is tightly closed to prevent leaks or spills.[2]
3. Storage:
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
- The storage area should be secure and accessible only to authorized personnel. It is recommended to store it in a locked-up location.[1][2]
4. Disposal:
- The final disposal of 4H-1,2,4-triazole-3-sulfonyl chloride waste must be conducted through an approved waste disposal plant.[1][2]
- Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and licensed contractors for this purpose.
- Under no circumstances should this chemical be disposed of down the drain or in regular trash, as it is harmful to the environment.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 4H-1,2,4-triazole-3-sulfonyl chloride.
References
Essential Safety and Logistical Information for Handling 4H-1,2,4-triazole-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidance, and disposal plans for the handling of 4H-1,2,4-triazole-3-sulfonyl chloride (CAS RN: 6461-29-6). Adherence to these procedures is critical to ensure personnel safety and mitigate environmental hazards.
Hazard Identification and Safety Data Summary
4H-1,2,4-triazole-3-sulfonyl chloride is a corrosive solid that requires careful handling in a controlled laboratory environment. The primary hazards are associated with its reactivity, particularly with moisture, and its corrosive nature to skin, eyes, and metals.
| Identifier | Value |
| Chemical Name | 4H-1,2,4-triazole-3-sulfonyl chloride |
| CAS Number | 6461-29-6 |
| Molecular Formula | C₂H₂ClN₃O₂S |
| GHS Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. |
Occupational Exposure Limits (OELs) for 4H-1,2,4-triazole-3-sulfonyl chloride have not been established. It is imperative to handle this compound with sufficient engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory for all personnel handling 4H-1,2,4-triazole-3-sulfonyl chloride. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton). | To prevent skin contact and severe chemical burns. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and corrosive dust, which can cause severe eye damage. |
| Skin and Body Protection | Chemical-resistant lab coat or apron over full-coverage clothing. Closed-toe shoes are mandatory. | To protect skin from accidental contact and spills. |
| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges is recommended, especially when handling the powder outside of a certified chemical fume hood or in case of a spill. | To prevent inhalation of corrosive dust and vapors, which can cause severe respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of 4H-1,2,4-triazole-3-sulfonyl chloride for a typical laboratory reaction, such as a sulfonamide synthesis.
1. Preparation and Pre-Reaction Setup:
- Step 1.1: Ensure a certified chemical fume hood is operational and the work area is clean and free of clutter.
- Step 1.2: Assemble and inspect all necessary glassware for cracks or defects. Ensure all glassware is thoroughly dry to prevent reaction with the sulfonyl chloride.
- Step 1.3: Have an appropriate quenching solution (e.g., a dilute aqueous solution of sodium bicarbonate) and spill kit readily accessible.
- Step 1.4: Don all required Personal Protective Equipment (PPE) as outlined in the table above.
2. Weighing and Dispensing:
- Step 2.1: Conduct all weighing and dispensing of 4H-1,2,4-triazole-3-sulfonyl chloride inside the chemical fume hood.
- Step 2.2: Use a non-metallic spatula and a clean, dry weighing boat.
- Step 2.3: Carefully transfer the solid to the reaction vessel, avoiding the creation of dust.
3. Reaction Procedure (Example: Sulfonamide Synthesis):
- Step 3.1: Add a dry, inert solvent (e.g., anhydrous dichloromethane or tetrahydrofuran) to the reaction vessel containing the 4H-1,2,4-triazole-3-sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
- Step 3.2: Cool the reaction mixture in an ice bath to control the exothermic reaction.
- Step 3.3: Slowly add the amine substrate and a non-nucleophilic base (e.g., triethylamine) to the cooled solution.
- Step 3.4: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
4. Post-Reaction Work-up:
- Step 4.1: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to the reaction mixture while it is still in the ice bath. Be aware of potential gas evolution.
- Step 4.2: Proceed with standard extraction and purification procedures.
Handling Workflow Diagram
Caption: A logical workflow for the safe handling of 4H-1,2,4-triazole-3-sulfonyl chloride.
Disposal Plan
Proper disposal of 4H-1,2,4-triazole-3-sulfonyl chloride and associated waste is crucial to prevent harm to personnel and the environment. Sulfonyl chlorides are reactive and should never be disposed of directly down the drain.
1. Unused or Excess Reagent:
- Step 1.1: In a chemical fume hood, prepare a large beaker containing a dilute solution of sodium bicarbonate or sodium hydroxide in an ice bath.
- Step 1.2: Slowly and in small portions, add the solid 4H-1,2,4-triazole-3-sulfonyl chloride to the basic solution with constant stirring. This is an exothermic reaction that may produce corrosive fumes.
- Step 1.3: Monitor the pH to ensure the solution remains basic.
- Step 1.4: Once the reaction is complete and the solution is neutralized, it can be disposed of as aqueous chemical waste in accordance with institutional and local regulations.
2. Contaminated Materials (e.g., gloves, weighing boats, spill cleanup materials):
- Step 2.1: Collect all contaminated solid waste in a designated, labeled hazardous waste container.
- Step 2.2: Do not mix with other waste streams.
- Step 2.3: Dispose of the sealed container through your institution's hazardous waste management program.
3. Reaction Waste:
- Step 3.1: Following the reaction quench, separate the aqueous and organic layers.
- Step 3.2: Dispose of the organic waste in a designated, labeled halogenated organic waste container.
- Step 3.3: Dispose of the neutralized aqueous waste in a designated, labeled aqueous waste container.
Emergency Procedures: Spills and Exposure
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large, contact your institution's emergency response team.
-
For small spills, and only if you are trained to do so, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a basic solution (e.g., sodium bicarbonate solution), followed by a water rinse.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
By adhering to these guidelines, you can ensure a safer laboratory environment when working with 4H-1,2,4-triazole-3-sulfonyl chloride. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before beginning any new procedure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
